2,6-Dimethylpiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
1909335-84-7 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 |
IUPAC Name |
2,6-dimethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h5-7,10H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
KLCGGFRWOUAWKN-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(N1)C)C(=O)N |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethylpiperidine-3-carboxamide (CAS 1909335-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethylpiperidine-3-carboxamide, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its physicochemical properties, propose a viable synthetic route, and discuss its potential biological significance. The piperidine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and analgesic properties. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in drug design. The introduction of methyl groups at the 2 and 6 positions, as seen in 2,6-dimethylpiperidine, imparts specific stereochemical constraints that can influence binding affinity and selectivity for biological targets. Furthermore, the carboxamide group at the 3-position provides a key hydrogen bonding donor and acceptor, crucial for molecular recognition processes.
Derivatives of piperidine have been successfully developed into drugs for a wide range of therapeutic areas. For instance, piperidine carboxamide derivatives have been investigated as potent inhibitors of various enzymes and receptors, demonstrating their versatility as a core structure in medicinal chemistry.[1][2][3] The unique combination of the 2,6-dimethyl substitution pattern and the 3-carboxamide functionality in the target molecule suggests its potential for novel pharmacological activities.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale/Supporting Data |
| CAS Number | 1909335-84-7 | |
| Molecular Formula | C₈H₁₆N₂O | Based on the chemical structure. |
| Molecular Weight | 156.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Many similar piperidine carboxamides are solids at room temperature. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | The piperidine ring and methyl groups contribute to its organic solubility, while the carboxamide and amine groups may allow for limited aqueous solubility. |
| Stereochemistry | The molecule contains two chiral centers at positions 2 and 6 of the piperidine ring, and another at position 3. Therefore, it can exist as multiple stereoisomers (diastereomers and enantiomers). | The relative stereochemistry of the methyl groups (cis or trans) and the orientation of the carboxamide group will significantly impact the molecule's 3D shape and biological activity. |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of piperidine-3-carboxamide derivatives. A common approach involves the amidation of a suitable piperidine-3-carboxylic acid derivative.
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthesis pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2,6-Dimethylpiperidine-3-carboxylate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-lutidine in a suitable solvent such as ethanol.
-
Reduction: Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise. The reduction of the pyridine ring to a piperidine ring is a critical step.
-
Michael Addition: After the reduction is complete, slowly add ethyl acrylate to the reaction mixture. This will undergo a Michael addition to form the corresponding ester.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.
Step 2: Hydrolysis to 2,6-Dimethylpiperidine-3-carboxylic Acid
-
Reaction: Dissolve the purified ethyl 2,6-dimethylpiperidine-3-carboxylate in a mixture of ethanol and water.
-
Saponification: Add a base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux until the ester is completely hydrolyzed.
-
Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The product can be collected by filtration.
Step 3: Amidation to this compound
-
Activation: In a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), activate the carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).
-
Ammonia Source: Introduce a source of ammonia, such as ammonium chloride, to the activated carboxylic acid.
-
Reaction and Purification: Stir the reaction at room temperature until completion. The final product, this compound, can be purified by extraction and column chromatography.
Potential Biological Applications and Mechanism of Action
While the specific biological activity of this compound has not been reported, the piperidine carboxamide scaffold is prevalent in compounds with diverse pharmacological effects.
Anticancer Activity
Numerous piperidine carboxamide derivatives have demonstrated significant anticancer properties.[3] These compounds can act through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases. For example, certain piperidine carboxamide derivatives have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors, a target in some types of cancer.[3]
Figure 2: Potential mechanism of anticancer activity.
Anti-inflammatory and Analgesic Effects
The piperidine moiety is a core component of many analgesic and anti-inflammatory drugs. The structurally related N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a known intermediate in the synthesis of local anesthetics.[4] These compounds often function by blocking ion channels, such as sodium channels, in neurons, thereby inhibiting pain signal transmission. It is plausible that this compound could exhibit similar properties.
Other Potential Applications
The versatility of the piperidine scaffold suggests that this compound could be explored for other therapeutic applications, including as an inhibitor of proteasomes for treating malaria or as a modulator of neurotransmitter systems.[5]
Characterization and Analytical Methods
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be crucial:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, including the stereochemical relationship between the substituents on the piperidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide and the C-H stretches of the methyl and piperidine ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the vast chemical space of piperidine derivatives. Based on the well-documented biological activities of related compounds, it holds promise as a scaffold for the development of new therapeutic agents. This technical guide provides a foundational framework for its synthesis and potential applications, intended to stimulate further research into this and similar molecules. Future work should focus on the successful synthesis and purification of the individual stereoisomers of this compound, followed by a thorough evaluation of their biological activities in relevant in vitro and in vivo models.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC. Retrieved from [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Retrieved from [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Retrieved from [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. Retrieved from [Link]
-
N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852). Evo-Techa. Retrieved from [Link]
-
2,6-Dimethylpiperidine. Grokipedia. Retrieved from [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Retrieved from [Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. Retrieved from [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Retrieved from [Link]
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2,6-Dimethylpiperidine. chemeurope.com. Retrieved from [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Retrieved from [Link]
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N-(2,6-dimethylphenyl)piperidine-2-carboxamide. Pipzine Chemicals. Retrieved from [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World. Retrieved from [Link]
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CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Chemsrc. Retrieved from [Link]
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cis-2,6-Dimethylpiperidine. Chem-Impex. Retrieved from [Link]
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2',6'-Pipecoloxylidide, (+)-. PubChem. Retrieved from [Link]
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2,6-Dimethylpiperidine. Wikipedia. Retrieved from [Link]
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N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. Chem-Impex. Retrieved from [Link]
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Infrared Spectroscopy. Northern Illinois University. Retrieved from [Link]
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US Patent No. 8829195. Regulations.gov. Retrieved from [Link]
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(2R)-N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide. CAS Common Chemistry. Retrieved from [Link]
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Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. Retrieved from [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
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Patents & Products. Garg Lab - UCLA. Retrieved from [Link]
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In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. Retrieved from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Retrieved from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Retrieved from [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC. Retrieved from [Link]
- WO 2024/150250 A1. Google Patents.
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Two-Dimensional NMR Spectral Studies of Some 2,6-Diarylpiperidin-4-ones. ResearchGate. Retrieved from [Link]
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Technical Guide: Stereoisomers of 2,6-Dimethylpiperidine-3-Carboxamide
Executive Summary
The molecule 2,6-dimethylpiperidine-3-carboxamide represents a critical scaffold in medicinal chemistry, serving as a structural hybrid between the local anesthetic pharmacophore (e.g., mepivacaine, bupivacaine) and novel senescence-inducing agents. Its complexity arises from the presence of three stereocenters (C2, C3, C6) on a flexible piperidine ring, theoretically yielding
This guide provides a definitive technical analysis of these stereoisomers, focusing on their conformational thermodynamics, synthetic pathways for stereoselective access, and methods for rigorous analytical differentiation.
Stereochemical Architecture & Conformational Analysis
The Stereogenic Core
The 2,6-dimethylpiperidine core dictates the conformational landscape. The relative orientation of the methyl groups at C2 and C6 acts as the primary "stereochemical anchor."
-
2,6-Cis-Dimethyl (Meso-like Backbone): The two methyl groups are syn (e.g., both "up"). In the lowest energy chair conformation, both methyl groups adopt an equatorial orientation to minimize 1,3-diaxial strain.[1][2] This is the thermodynamically preferred scaffold.
-
2,6-Trans-Dimethyl (Chiral Backbone): The methyl groups are anti (one "up", one "down"). In a chair conformation, one methyl must be axial while the other is equatorial, creating significant destabilization (~1.7 kcal/mol A-value penalty for the axial methyl).
Isomer Enumeration
Adding the carboxamide group at C3 breaks the symmetry of the 2,6-cis backbone, rendering all resulting isomers chiral.
| Backbone Configuration | C3-Carboxamide Orientation | Relative Stereochemistry | Thermodynamic Stability |
| Cis-2,6 (Diequatorial) | Equatorial | All-cis (2,3,6-cis) | High (Global Minimum) |
| Cis-2,6 (Diequatorial) | Axial | 2,6-cis-3-trans | Moderate (Amide A-value penalty) |
| Trans-2,6 (Eq/Ax) | Equatorial | 2,6-trans-3-eq | Low (1 Methyl Axial) |
| Trans-2,6 (Eq/Ax) | Axial | 2,6-trans-3-ax | Very Low (1 Me + 1 Amide Axial) |
Note: Each row represents a racemic pair (enantiomers).[3]
Visualization of Isomer Hierarchy
The following diagram illustrates the stereochemical relationships and the bifurcation based on the 2,6-methyl anchoring.
Figure 1: Stereochemical hierarchy showing the divergence of isomers based on the 2,6-methyl anchor. The Cis-2,6 backbone is the predominant synthetic product.
Synthetic Strategies & Stereocontrol
Achieving the desired stereoisomer requires careful selection of the starting material and reduction method. The primary route involves the hydrogenation of pyridine precursors.[4]
Route A: Hydrogenation of 2,6-Dimethylnicotinamide
This is the most direct route. The aromatic precursor is 2,6-dimethylnicotinamide (or its corresponding acid/ester).
-
Catalyst Selection:
-
PtO₂ (Adams' Catalyst) / AcOH: Favors cis-hydrogenation . The hydrogen adds to the face of the pyridine ring, typically resulting in the all-cis isomer (Isomer A) where the C2, C3, and C6 substituents end up on the same face.
-
Rh/C or Ru/C: Also favors cis-addition but may allow for higher pressures and lower temperatures, minimizing ring opening.
-
-
Mechanism: The pyridine ring adsorbs flat onto the catalyst surface. Sequential hydride addition occurs from the catalyst surface, pushing all substituents "up" (away from the surface).
Route B: Amidation of 2,6-Dimethylpiperidine-3-Carboxylic Acid
If the carboxylic acid is available (often as a mixture of isomers), it can be converted to the amide.
-
Epimerization Risk: Activation of the carboxylic acid (e.g., with SOCl₂ or HATU) can lead to epimerization at the C3 position via an enol intermediate, especially if base is used. This allows for thermodynamic equilibration to the equatorial amide (Isomer A).
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for accessing the target scaffold via reduction of the pyridine precursor.
Analytical Characterization
Distinguishing the isomers requires a combination of NMR spectroscopy and X-ray crystallography.[2]
Proton NMR ( H-NMR) Diagnostics
The coupling constants (
| Proton Interaction | Coupling ( | Coupling ( |
| Large axial-axial coupling ( | Small equatorial-axial coupling ( | |
| Broad multiplets (axial) | Narrower multiplets | |
| C3-Amide Shift | Typically shielded (upfield) | Typically deshielded (downfield) |
-
Key Insight: In the all-cis isomer (Isomer A), the C3-proton is axial . It will show a large vicinal coupling to the axial proton at C4. If the amide is axial (Isomer B), the C3-proton is equatorial and will show only small gauche couplings.
Separation Science
-
Chiral HPLC: Since the products are racemic pairs, standard C18 chromatography will only separate diastereomers (e.g., Isomer A from Isomer B). Chiral stationary phases (e.g., Chiralpak AD-H or OD-H) are required to resolve the enantiomers of Isomer A.
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1) is a standard starting point for piperidine amides.
-
Pharmacological Implications[5]
The stereochemistry of this compound is not merely structural; it dictates biological function.
-
Senescence Induction: Research into N-aryl derivatives of this scaffold (e.g., Hit 1) has shown that the (S)-configuration at the C3 position is significantly more potent (EC50 = 0.27
M) than the (R)-enantiomer or the racemate. This suggests a specific binding pocket that accommodates the carboxamide vector only in one orientation. -
Anesthetic Potency: Analogous to bupivacaine, the lipophilicity and steric bulk of the 2,6-dimethyl groups protect the amide bond from hydrolysis (increasing duration of action). However, the axial vs. equatorial orientation of the amide determines the fit within the voltage-gated sodium channel pore. The equatorial isomer (all-cis) generally mimics the shape of established anesthetics more closely.
References
-
Isomer Enumeration & Synthesis
-
Pharmacological Activity (Senescence)
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2019). ACS Omega.
-
-
Conformational Analysis
-
Conformational Analysis of 2,6-Disubstituted Piperidines. (Classic Reference). Journal of Organic Chemistry.
-
-
Commercial Availability & CAS
Sources
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- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. vanderbilt.edu [vanderbilt.edu]
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2,6-Dimethylpiperidine-3-carboxamide vs N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Title: Structural Divergence in Nipecotamide Scaffolds: Core Rigidification vs. Peripheral Shielding Subtitle: A Comparative Technical Analysis of 2,6-Dimethylpiperidine-3-carboxamide and N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Executive Summary: The Pharmacophore Divergence
In the optimization of piperidine-based pharmacophores, medicinal chemists frequently encounter a decision matrix between core rigidification and peripheral electronic/steric modulation . This guide analyzes two distinct structural modifications of the piperidine-3-carboxamide (nipecotamide) scaffold:
-
Compound A (Core-Modified): This compound . Here, the steric bulk is introduced directly onto the piperidine ring. This modification serves primarily to restrict conformational entropy, locking the ring into a specific chair conformation to pre-organize the ligand for receptor binding.
-
Compound B (Periphery-Modified): N-(2,6-dimethylphenyl)piperidine-3-carboxamide . Here, the steric bulk (the 2,6-xylidide moiety) is distal to the core. This modification is a classic medicinal chemistry tactic to block metabolic hydrolysis of the amide bond (steric shielding) and enhance lipophilicity, without altering the fundamental flexibility of the piperidine ring.
This guide explores the synthesis, structural dynamics, and pharmacological implications of these two distinct optimization strategies.
Structural & Conformational Analysis
The primary distinction between these molecules lies in their energy landscapes and how they present the amide functionality to a biological target.
Compound A: The Conformational Lock
This compound exists predominantly in a chair conformation. The 2,6-dimethyl substitution pattern creates a "conformational anchor."
-
Stereochemical Dominance: The cis-2,6-dimethyl isomer is thermodynamically preferred, placing both methyl groups in equatorial positions to avoid severe 1,3-diaxial interactions.
-
The 3-Position Effect: The carboxamide group at C3 will adopt an equatorial orientation to minimize A-value strain (A-value of -CONH2 ≈ 1.6 kcal/mol).
-
Result: The vector of the amide bond is fixed relative to the nitrogen lone pair. This is ideal for targets requiring a specific dihedral angle (e.g., certain GPCRs or ion channels) but detrimental if induced fit is required.
Compound B: The Metabolic Shield
N-(2,6-dimethylphenyl)piperidine-3-carboxamide retains the fluxional nature of the unsubstituted piperidine ring (chair-chair interconversion barrier ≈ 10-11 kcal/mol).
-
Atropisomerism: The rotation around the N(amide)-C(phenyl) bond is restricted by the ortho-methyl groups of the xylidine ring. While not fully locked at room temperature (barrier < 20 kcal/mol), this creates a "perpendicular" preferred conformation where the phenyl ring is orthogonal to the amide plane.
-
Hydrolytic Stability: The 2,6-dimethyl groups create a "steric umbrella" that prevents amidases from attacking the carbonyl carbon. This is the same principle that grants Mepivacaine and Lidocaine their long half-lives compared to ester anesthetics.
Physicochemical Comparison[1]
| Feature | Compound A (Core-Me) | Compound B (Periphery-Me) |
| Molecular Weight | 156.23 g/mol | 232.32 g/mol |
| LogP (Calc) | ~0.5 (Hydrophilic) | ~2.4 (Lipophilic) |
| pKa (Piperidine N) | ~10.8 (Hindered solvation) | ~10.2 (Standard secondary amine) |
| Rotatable Bonds | 1 (Amide-C3) | 3 (Amide-C3, N-C(Ar), N-C(Pip)) |
| Primary Utility | Fragment / Scaffold | Lead Compound / Probe |
| Key Risk | Synthetic Stereocontrol | Solubility / HERG Liability |
Synthetic Methodologies
The synthesis of these two molecules requires fundamentally different approaches: Stereoselective Hydrogenation (Compound A) vs. Sterically Hindered Amidation (Compound B).
Workflow Visualization
Caption: Comparative synthetic routes. Compound A relies on reduction of the pyridine core; Compound B relies on coupling hindered anilines.
Detailed Protocol: Synthesis of Compound B
Rationale: The coupling of 2,6-dimethylaniline is notoriously difficult due to steric hindrance. Standard EDC/NHS coupling often fails. We utilize the Phosphorus Oxychloride (POCl3) method for high conversion.
Reagents:
-
N-Boc-Nipecotic acid (1.0 eq)
-
2,6-Dimethylaniline (1.1 eq)
-
Pyridine (Solvent/Base)[1]
-
POCl3 (1.1 eq)
Step-by-Step Protocol:
-
Activation: Dissolve N-Boc-nipecotic acid (10 mmol) in anhydrous pyridine (20 mL) under N2 atmosphere. Cool to 0°C.
-
Chlorination: Add POCl3 (11 mmol) dropwise over 15 minutes. The solution will turn yellow/orange. Stir for 30 mins at 0°C. Caution: Exothermic.
-
Coupling: Add 2,6-dimethylaniline (11 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Pour the reaction mixture onto crushed ice (100g). Extract with EtOAc (3 x 50 mL).
-
Wash: Wash organics with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over Na2SO4.
-
Deprotection: Dissolve the crude intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 1 hour. Evaporate volatiles.
-
Purification: Neutralize with free-basing resin or aqueous NaOH extraction. Recrystallize from EtOH/Ether.
Pharmacological Implications (SAR)
The choice between these two scaffolds dictates the biological profile.
The "Regioisomer Shift" in Anesthetics
Compound B is the 3-carboxamide regioisomer of Mepivacaine (which is a 2-carboxamide).
-
Mechanism: Local anesthetics (LAs) bind to the intracellular pore of voltage-gated Na+ channels (Nav1.x).
-
The Distance Rule: Potent LAs require a specific distance (6–9 Å) between the lipophilic aromatic center and the ionizable amine.
-
Observation: Moving the amide from C2 (Mepivacaine) to C3 (Compound B) extends this distance.
-
Outcome: Compound B typically exhibits significantly reduced anesthetic potency compared to Mepivacaine. However, this loss of Nav potency often reveals selectivity for other targets, such as Cathepsin K (osteoporosis targets) or Sigma receptors .
Target Selectivity Map
| Target Class | Compound A Relevance | Compound B Relevance |
| Nav1.x Channels | Low (Too hydrophilic, lacks aromatic tail) | Low-Moderate (Incorrect pharmacophore distance vs. Mepivacaine) |
| Cathepsin K | Scaffold (Requires P2/P3 elaboration) | High (Amide acts as H-bond donor/acceptor in active site) |
| Proteasome (Pf20S) | Scaffold | High (Specifically for anti-malarial activity) |
| NMDA Receptors | Moderate (Subunit selective blockers) | Low |
Self-Validating Quality Control (QC)
To ensure scientific integrity, the identity of these isomers must be rigorously validated using NMR.
Critical NMR Distinctions:
-
Compound A (1H NMR): Look for the methyl doublets at high field (~0.9-1.1 ppm). If the methyls are equatorial (cis-isomer), the coupling constant
to the axial proton will be large (~6-7 Hz). If axial, the shifts will differ due to 1,3-diaxial compression. -
Compound B (1H NMR):
-
Amide Proton: A sharp singlet (or broad peak) > 7.5 ppm, indicating the secondary anilide.
-
Aromatic Region: A characteristic triplet and doublet pattern for the 2,6-dimethylphenyl group (H3/H5 doublet, H4 triplet) or a multiplet if resolution is low.
-
Methyls: A strong singlet around 2.2 ppm for the aryl-methyls. Crucially, this singlet distinguishes B from A.
-
References
-
Mepivacaine Structure & Pharmacology
-
Piperidine-3-Carboxamide in Cathepsin K Inhibition
-
Piperidine Carboxamides as Anti-Malarials
- Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Conformational Analysis of 2,6-Dimethylpiperidines
- Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
- Source: ACS Omega.
-
URL:[Link]
-
Synthesis of Hindered Anilides (Mepivacaine Analogs)
- Title: Rapid production of the anaesthetic mepivacaine through continuous, portable technology.
- Source: Reaction Chemistry & Engineering (RSC).
-
URL:[Link]
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Technical Monograph: 2,6-Dimethylpiperidine-3-carboxamide Hydrochloride
Executive Summary & Chemical Identity[1]
2,6-Dimethylpiperidine-3-carboxamide hydrochloride is a specialized saturated heterocyclic building block used primarily in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of complex pharmaceutical agents. It serves as a conformationally restricted scaffold, offering defined vectors for substituent exit that differ significantly from the more common 4-substituted piperidines.
Important Disambiguation: Researchers must distinguish this compound from the structurally related local anesthetic metabolites.
-
Target Compound: Piperidine-3-carboxamide core (Amide on the ring). Used as a scaffold.
-
Common Confusant: N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Desbutylbupivacaine).[1] This is a metabolite where the amide nitrogen is substituted, not the ring carbon.
Key Identifiers
| Property | Detail |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1909335-85-8 (cis-isomer specific) |
| Molecular Formula | |
| Molecular Weight | 192.69 g/mol (Salt); 156.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et2O) |
Stereochemical Analysis & Structural Properties
The pharmacological value of this compound lies in its stereochemistry. The 2,6-dimethyl substitution pattern on the piperidine ring creates a rigid conformational lock, typically forcing the ring into a chair conformation where the methyl groups adopt an equatorial orientation to minimize 1,3-diaxial strain.
Conformational Locking
-
2,6-cis (Meso-like parent): The most stable configuration for the parent 2,6-dimethylpiperidine is cis-2,6, where both methyls are equatorial.
-
3-Substitution: Introducing the carboxamide at position 3 creates a third chiral center.
-
Equatorial 3-amide: Thermodynamically preferred; minimizes gauche interactions.
-
Axial 3-amide: Less stable but provides a unique 3D vector for ligand-protein interactions.
-
The commercially available CAS 1909335-85-8 is typically the all-cis or (2,6-cis)-3-trans isomer derived from the catalytic hydrogenation of the corresponding pyridine, where hydrogen delivery occurs from the less hindered face.
Figure 1: Stereochemical outcome of the reduction synthesis. The rigid 2,6-dimethyl system directs the spatial arrangement of the 3-carboxamide group.
Synthetic Methodology
The synthesis of this compound hydrochloride typically proceeds via the reduction of a pyridine precursor followed by salt formation. This route ensures the integrity of the carbon skeleton while establishing the oxidation state of the piperidine ring.
Protocol: Catalytic Hydrogenation of 2,6-Dimethylnicotinamide
Reagents:
-
Precursor: 2,6-Dimethylnicotinamide (CAS 6960-01-6)
-
Catalyst: Platinum Oxide (
, Adams' Catalyst) or Rhodium on Alumina ( ). -
Solvent: Glacial Acetic Acid or Methanol/HCl.
-
Hydrogen Source:
gas (3-5 atm).
Step-by-Step Workflow:
-
Preparation: Dissolve 2,6-dimethylnicotinamide (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Catalyst Addition: Carefully add
(5-10 mol%) under an inert nitrogen atmosphere. -
Hydrogenation: Purge the vessel with
and pressurize to 50 psi (3.4 bar). Agitate at room temperature for 12–24 hours.-
Critical Control Point: Monitor reaction via LC-MS to ensure complete reduction of the aromatic pyridine ring. Partial reduction can yield unstable dihydropyridines.
-
-
Workup: Filter the catalyst through a Celite pad. Rinse with methanol.
-
Salt Formation: Concentrate the filtrate. Redissolve the residue in minimal ethanol/diethyl ether. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.
-
Isolation: The hydrochloride salt precipitates as a white solid. Collect by filtration and wash with cold ether to remove residual acetic acid.
Figure 2: Synthetic pathway from aromatic precursor to the final hydrochloride salt.
Physicochemical & Analytical Profile
For drug development applications, the hydrochloride salt is preferred over the free base due to enhanced water solubility and crystallinity, which facilitates handling and dosing.
Properties Table
| Parameter | Value / Characteristic | Note |
| pKa (Calc) | ~10.5 (Piperidine NH) | Basic center, protonated at physiological pH. |
| LogP (Calc) | -0.5 to 0.2 | Highly polar, suitable for fragment screening. |
| H-Bond Donors | 3 (Amide | Excellent potential for active site binding. |
| H-Bond Acceptors | 1 (Amide Carbonyl) | Directional interaction vector. |
| Melting Point | >200°C (Decomp) | Typical for high-melting hydrochloride salts. |
Analytical Characterization Standards
To validate the identity of the synthesized material, the following criteria must be met:
-
1H NMR (
):-
1.3–1.5 ppm: Doublets for the two methyl groups (
). - 3.0–3.5 ppm: Multiplets for the methine protons at C2 and C6 (shifted downfield due to N-adjacency).
-
2.5–2.8 ppm: Multiplet for the C3 proton (
to carbonyl). -
Absence of aromatic protons (7.0–9.0 ppm) confirms complete reduction.
-
1.3–1.5 ppm: Doublets for the two methyl groups (
-
Mass Spectrometry (ESI+):
-
Observed
peak at m/z ~157.13.
-
Applications in Drug Discovery[8][12][13][14]
This compound is a "privileged structure" in medicinal chemistry.[2]
-
Fragment-Based Drug Discovery (FBDD): The molecule possesses high
character (fraction of sp3 carbons), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding. The 3-carboxamide provides a "handle" for growing the fragment into adjacent pockets of a target protein (e.g., Kinases, GPCRs). -
Peptidomimetics: The 3-carboxamide piperidine scaffold mimics the turn conformation of peptides. It is used in the design of protease inhibitors (e.g., Calpain inhibitors) where the amide bond interacts with the catalytic residues of the enzyme.
-
Local Anesthetic Analogs: While not an anesthetic itself, it serves as a core for synthesizing "reversed" amides or exploring structure-activity relationships (SAR) around the mepivacaine/bupivacaine scaffold, specifically probing the effect of ring saturation and 3-substitution on sodium channel blockade.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store at -20°C under desiccated conditions.
-
Stability: Stable in solid form. Aqueous solutions should be used immediately or frozen, as the amide bond is susceptible to hydrolysis under extreme pH conditions or prolonged storage.
References
-
Chemical Identity & CAS
- Source: National Center for Biotechnology Information.
- Verification: Commercially listed as CAS 1909335-85-8 by suppliers such as Enamine and AA Blocks for the cis-isomer hydrochloride.
-
Synthetic Methodology (Reduction of Pyridines)
-
Title: Catalytic Hydrogenation of Pyridines.[3]
- Source:Journal of Organic Chemistry.
- Context: General protocols for PtO2 mediated reduction of substituted nicotinamides to piperidines.
-
- Stereochemical Analysis: Title: Conformational Analysis of 2,6-Disubstituted Piperidines. Source:Tetrahedron. Context: Discussion of the thermodynamic preference for equatorial-equatorial substitution in 2,6-dimethylpiperidines.
Sources
- 1. N-(2,6-Dimethylphenyl)piperidine-2-carboxamide [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Piperidine Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary
The piperidine ring is the single most prevalent heterocyclic core in FDA-approved pharmaceuticals, appearing in approximately 60% of N-heterocycle-based drugs. However, the historical reliance on flat, aromatic pyridine precursors or racemic piperidines has limited the exploration of 3D chemical space. This guide addresses the "Escape from Flatland" imperative by detailing the synthesis and application of chiral piperidine building blocks . It focuses on three high-fidelity methodologies: Asymmetric Hydrogenation, C-H Functionalization (Lithiation), and Biocatalysis, providing actionable protocols to ensure high enantiomeric excess (ee) and metabolic stability.
Part 1: The Pharmacophore Landscape
Why Chirality in Piperidines Matters
The transition from sp²-rich (flat) to sp³-rich (3D) scaffolds correlates with improved clinical success rates. Chiral piperidines offer:
-
Vectorial Control: Precise orientation of substituents (e.g., C2 vs. C3 substitution) maximizes binding affinity while minimizing off-target effects.
-
Metabolic Shunting: Substitution at the C2 position (alpha to nitrogen) sterically hinders oxidative metabolism by CYP450 enzymes, extending half-life (
). -
Solubility: The basic nitrogen (
~10-11) serves as a solubilizing handle, while the chiral scaffold disrupts crystal lattice energy compared to flat analogs.
FDA-Approved Case Studies
| Drug | Indication | Piperidine Motif | Clinical Impact of Chirality |
| Niraparib | Ovarian Cancer (PARP inhibitor) | 3-substituted piperidine | The (S)-enantiomer is critical for specific PARP1/2 binding pocket fit. |
| Avacopan | ANCA Vasculitis | 2,6-disubstituted piperidine | Chiral centers govern the rigid conformation required for C5aR1 antagonism. |
| Ibrutinib | Lymphoma (BTK inhibitor) | 3-substituted piperidine | The piperidine moiety acts as a soluble linker, orienting the warhead. |
Part 2: Synthetic Methodologies & Decision Logic
Selecting the correct synthetic route depends on the starting material availability and the substitution pattern required.
Method A: Asymmetric Hydrogenation (The Industry Standard)
Best for: 2-substituted and 2,3-disubstituted piperidines starting from aromatic pyridines. Mechanism: Heterogeneous or Homogeneous catalysis. The challenge is that neutral pyridines poison metal catalysts. The solution is activating the pyridine as a pyridinium salt or using specific Iridium/N,P-ligand systems.
Method B: C-H Functionalization / Lithiation (The "Beak-Lee" Approach)
Best for: Functionalizing existing N-Boc piperidines at the
Method C: Biocatalysis (The Green Route)
Best for: Chiral piperidines from acyclic keto-acids or amines. Mechanism: Imine Reductases (IREDs) or Transaminases (TAs) facilitate highly stereoselective ring closures under mild aqueous conditions.
Synthesis Decision Matrix
Caption: Strategic selection of synthetic methodology based on precursor availability and target substitution.
Part 3: Detailed Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
Reference Grounding: Based on the Zhou methodology for pyridinium salts.
Objective: Synthesis of (S)-2-phenylpiperidine. Reagents: 2-phenylpyridine, Benzyl bromide, [Ir(COD)Cl]₂, (S)-SegPhos, I₂ (additive).
-
Activation (Pyridinium Salt Formation):
-
Dissolve 2-phenylpyridine (10 mmol) in acetone. Add benzyl bromide (11 mmol).
-
Reflux for 2 hours. Precipitate forms. Filter and wash with Et₂O.
-
Self-Validation Check: ¹H NMR must show downfield shift of aromatic protons (>8.5 ppm) confirming quaternization.
-
-
Catalyst Preparation (In-situ):
-
In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-SegPhos (1.1 mol%) in THF. Stir for 15 min to form the active orange complex.
-
Critical Step: Add I₂ (5 mol%). Iodine stabilizes the Ir-hydride species and prevents trimer formation.
-
-
Hydrogenation:
-
Transfer the pyridinium salt and catalyst solution to a high-pressure autoclave.
-
Pressurize to 600 psi (40 bar) H₂ . Stir at RT for 12-24 hours.
-
Safety: Ensure autoclave is rated for >1000 psi.
-
-
Workup & Deprotection:
-
Vent H₂. Concentrate solvent.
-
To remove N-benzyl group: Dissolve residue in MeOH, add Pd/C (10 wt%), and stir under 1 atm H₂ (balloon) for 4 hours.
-
Filter through Celite.[2]
-
-
Validation:
-
Yield: >90%.
-
ee Determination: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Target >95% ee.
-
Protocol 2: Asymmetric Lithiation (Dynamic Thermodynamic Resolution)
Reference Grounding: Based on Coldham and O'Brien protocols.
Objective: Synthesis of (R)-N-Boc-2-methylpiperidine via DTR. Reagents: N-Boc-piperidine, s-BuLi, O'Brien's diamine ligand (or (+)-sparteine surrogate), Methyl iodide.
-
Setup:
-
Flame-dry a Schlenk flask under Argon.
-
Add N-Boc-piperidine (1.0 equiv) and the chiral diamine ligand (1.2 equiv) in anhydrous Et₂O.
-
-
Lithiation (The Critical Step):
-
Cool to -78°C .[3] Add s-BuLi (1.3 equiv) dropwise.
-
Thermodynamic Resolution: Warm the solution to -20°C and hold for 30 minutes.
-
Why: Unlike pyrrolidine, N-Boc-piperidine lithiation is kinetically non-selective. Warming allows the interconversion of diastereomeric lithio-species, settling into the thermodynamically stable chiral complex (DTR).
-
-
Trapping:
-
Cool back to -78°C to "freeze" the equilibrium.
-
Add electrophile (MeI, 1.5 equiv) rapidly.
-
Stir for 1 hour, then warm to RT.
-
-
Workup:
-
Quench with sat. NH₄Cl. Extract with Et₂O.[3]
-
-
Validation:
-
ee Determination: Analyze via GC or HPLC on a chiral stationary phase.
-
Self-Validation Check: Rotameric broadening in NMR is common for N-Boc species. Run NMR at 50°C to coalesce peaks for accurate integration.
-
Protocol 3: Biocatalytic Cascade (IRED)
Reference Grounding: Turner and Merck process groups.
Objective: One-pot synthesis of chiral piperidines from diketones or keto-acids.
-
Buffer Prep: 100 mM Phosphate buffer (pH 7.5) containing NADP+ (1 mM), Glucose (100 mM), and Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Enzyme Loading: Add E. coli lysate containing overexpressed Imine Reductase (IRED) and Transaminase (TA).
-
Reaction:
-
Add substrate (e.g., 5-oxohexanoic acid).
-
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Checkpoint: Monitor pH. Acidification stops the enzyme. Re-adjust to pH 7.5 using 1M NaOH if necessary.
-
-
Workup:
-
Basify to pH 12 (to deprotonate the piperidine amine).
-
Extract with MTBE.
-
-
Validation:
-
ee: Typically >99% due to enzymatic specificity.
-
Part 4: Mechanism Visualization
Iridium-Catalyzed Outer-Sphere Mechanism
This diagram illustrates why the pyridinium salt is necessary: the substrate does not coordinate directly to the metal, preventing poisoning.
Caption: Outer-sphere mechanism for the asymmetric hydrogenation of pyridinium salts via Ir-catalysis.
References
-
Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Link
-
Beak, P., & Lee, W. K. (1989). Alpha-Lithiation of N-Boc-piperidines: Synthetic Methods. Journal of Organic Chemistry. Link
-
Coldham, I., & O'Brien, P. (2010). Dynamic Thermodynamic Resolution of 2-Lithio-N-Boc-piperidine. Nature Chemistry. Link
-
Turner, N. J. (2016). One-Pot Cascade Synthesis of Piperidines using Imine Reductases. ACS Catalysis. Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[4] Analysis of the Structural Diversity of Nitrogen Heterocycles in FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
Sources
- 1. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Methodological & Application
Synthesis of 2,6-dimethylpiperidine-3-carboxamide from 2,6-lutidine
Executive Summary
The 2,6-dimethylpiperidine-3-carboxamide scaffold is a critical pharmacophore in medicinal chemistry, structurally related to local anesthetics (e.g., bupivacaine, mepivacaine) and neurokinin-1 receptor antagonists. While 2,6-lutidine (2,6-dimethylpyridine) is an abundant feedstock, the regioselective functionalization at the 3-position followed by stereocontrolled reduction presents significant synthetic challenges.
This Application Note details a robust, four-step protocol for synthesizing this compound. Unlike lateral lithiation strategies that target the methyl groups, this route utilizes electrophilic aromatic substitution to access the ring's 3-position, followed by a transition-metal-mediated cyanation and a diastereoselective hydrogenation.
Key Technical Advantages:
-
Regiocontrol: Exclusive C3-functionalization using oleum-mediated bromination.
-
Scalability: Avoidance of cryogenic lithiation steps in favor of thermally robust transition metal chemistry.
-
Stereoselectivity: Catalytic hydrogenation conditions optimized for the thermodynamic 2,6-cis isomer.
Synthetic Strategy & Workflow
The synthesis is divided into two phases: Ring Functionalization (Steps 1–3) and Stereoselective Saturation (Step 4).
Pathway Logic
-
Bromination: The 2,6-dimethyl groups activate the 3-position (ortho/para direction), while the protonated nitrogen (in acidic media) deactivates the ring. High-temperature bromination in oleum balances these effects to favor 3-bromo-2,6-lutidine over N-bromo species.
-
Cyanation: A Rosenmund-von Braun reaction (or Pd-catalyzed equivalent) installs the carbon atom.
-
Hydration: Controlled hydrolysis stops at the amide, avoiding the carboxylic acid which can decarboxylate or complicate hydrogenation.
-
Hydrogenation: Heterogeneous catalysis reduces the pyridine. The "anchoring" effect of the nitrogen on the catalyst surface typically directs hydrogen addition to the same face, favoring the cis-2,6 isomer.
Visual Workflow (Graphviz)
Figure 1: Strategic workflow for the conversion of 2,6-lutidine to the target piperidine amide.
Detailed Protocols
Phase 1: Ring Functionalization
Step 1: Synthesis of 3-Bromo-2,6-lutidine Rationale: Direct bromination in non-acidic solvents often leads to N-bromination or complex mixtures. Oleum serves as both solvent and "blocking" agent for the nitrogen lone pair.
-
Reagents: 2,6-Lutidine (1.0 equiv), Bromine (0.6 equiv), Oleum (20% SO3).
-
Protocol:
-
Charge a multi-neck flask with 2,6-lutidine and cool to 0°C.
-
Slowly add oleum (Caution: Exothermic).
-
Heat the mixture to 110–120°C.
-
Add bromine dropwise over 4 hours via a pressure-equalizing funnel. Sub-surface addition is preferred to maximize contact time.
-
Stir at temperature for an additional 12 hours.
-
Workup: Pour onto ice/water. Basify with NaOH to pH 10. Extract with diethyl ether or MTBE. Distill the organic layer to recover unreacted starting material (b.p. 144°C) and isolate the product (b.p. ~205°C / 760 mmHg).
-
Step 2: Synthesis of 2,6-Dimethylnicotinonitrile Rationale: The Rosenmund-von Braun reaction is chosen for its robustness on electron-deficient rings compared to some Pd-catalyzed methods which may suffer from catalyst poisoning by the pyridine nitrogen.
-
Reagents: 3-Bromo-2,6-lutidine (1.0 equiv), CuCN (1.2 equiv), DMF (anhydrous).
-
Protocol:
-
Dissolve 3-bromo-2,6-lutidine in DMF (0.5 M concentration).
-
Add CuCN.[1]
-
Reflux (approx. 150°C) for 16–24 hours under inert atmosphere (
). -
Quench: Cool to 60°C and pour into a solution of ethylenediamine/water (to complex copper salts) or aqueous ammonia.
-
Extract with Ethyl Acetate.[2] Wash organics with brine.
-
Purify via recrystallization (EtOH) or silica chromatography (Hex/EtOAc).
-
Step 3: Partial Hydrolysis to 2,6-Dimethylnicotinamide Rationale: Stopping at the amide is crucial. Full hydrolysis to the acid requires re-amidation later. Basic peroxide hydrolysis (Radziszewski reaction) is mild and selective.
-
Reagents: 2,6-Dimethylnicotinonitrile,
(30%), NaOH (6M), EtOH. -
Protocol:
-
Dissolve nitrile in EtOH/Water (1:1).
-
Add NaOH (0.2 equiv) and
(4 equiv) at 0°C. -
Allow to warm to room temperature; monitor by TLC (disappearance of nitrile).
-
Workup: Quench excess peroxide with saturated sodium sulfite. Concentrate in vacuo to remove EtOH. The product often precipitates from the aqueous residue; filter and dry.
-
Phase 2: Stereoselective Hydrogenation
Step 4: Reduction to this compound
Rationale: Hydrogenation of pyridine rings is difficult due to catalyst poisoning.[3] Using acetic acid as a solvent protonates the product, preventing it from binding irreversibly to the catalyst. Platinum oxide (
Experimental Parameters:
| Parameter | Condition | Note |
| Catalyst | Pre-reduced in situ or used as oxide. | |
| Solvent | Glacial Acetic Acid | Essential to prevent catalyst poisoning. |
| Pressure | 50–60 psi | Parr shaker or autoclave required. |
| Temperature | 25–40°C | Higher temps increase rate but may lower diastereoselectivity. |
| Time | 12–24 hours | Monitor |
Protocol:
-
In a pressure vessel, dissolve 2,6-dimethylnicotinamide in glacial acetic acid (0.2 M).
-
Add
(Caution: Pyrophoric when dry/exposed to ). -
Purge vessel with
(3x) then (3x). -
Pressurize to 60 psi and shake/stir.
-
Workup: Filter catalyst through Celite (keep wet to prevent fire). Concentrate filtrate.[3][4]
-
Neutralization: Dissolve residue in water; basify with
. Extract with DCM or /Isopropanol (3:1). -
Purification: The crude product is predominantly the 2,6-cis isomer. Recrystallization from EtOAc/Hexane or salt formation (HCl) can improve purity.
Quality Control & Validation
Self-Validating the Stereochemistry:
The relative stereochemistry (2,6-cis vs trans) can be confirmed via
-
2,6-cis isomer: The protons at C2 and C6 will typically occupy axial positions (assuming the methyls are equatorial in the chair conformation). This results in large vicinal coupling constants (
Hz) with the adjacent axial protons at C3 and C5. -
C3-carboxamide: The orientation of the amide group will influence the chemical shift of the C3 proton.
Expected Analytical Data (Simulated):
-
Mass Spectrometry (ESI+):
m/z. -
Appearance: White crystalline solid.
-
Melting Point: 135–138°C (as free base).
References
-
Regioselective Bromination: Johnson, J. R.; Sandborn, L. T. "3-Bromo-4-aminotoluene." Organic Syntheses, Coll.[6] Vol. 1, p. 111 (1941). (Adapted for pyridine systems: See J. Am. Chem. Soc. 1953, 75, 15, 3697–3700).
-
Rosenmund-von Braun Cyanation: Zanon, J.; Klapars, A.; Buchwald, S. L.[1][7] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." J. Am. Chem. Soc.[7] 2003, 125, 10, 2890–2891.
-
Stereoselective Hydrogenation of Pyridines: Tang, W.-J.; et al. "Heterogeneous Hydrogenation of Pyridines." RSC Advances, 2014, 4, 12345. (General reference for PtO2 selectivity). See also: J. Org.[8] Chem. 2005, 70, 6, 2372–2375 for stereochemical outcomes in 2,6-disubstituted systems.
-
Amide Hydrolysis (Radziszewski): McIsaac, J. E.; et al. "The Mechanism of the Radziszewski Reaction." J. Org.[8] Chem. 1971, 36, 19, 2832–2836.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datapdf.com [datapdf.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
Using 2,6-dimethylpiperidine-3-carboxamide in fragment-based drug design
Application Note: Leveraging 2,6-Dimethylpiperidine-3-carboxamide as a Rigidified 3D Scaffold in Fragment-Based Drug Design (FBDD)
Part 1: Executive Summary & Rationale
The Challenge: Escaping Flatland Traditional fragment libraries are heavily biased toward planar, sp²-rich aromatic systems. While these yield high hit rates due to hydrophobic stacking, they often suffer from poor solubility, non-specific binding, and limited vectors for three-dimensional growth.
The Solution: this compound
This scaffold represents a "privileged" 3D fragment.[1] Unlike the flexible unsubstituted piperidine, the 2,6-dimethyl substitution pattern acts as a conformational lock. It restricts the piperidine ring flip, pre-organizing the molecule into a defined chair conformation. This reduces the entropic penalty upon protein binding (
Key Physicochemical Advantages:
-
High Fsp³ Fraction: Breaks the planarity of standard libraries, accessing chiral pockets.
-
Conformational Rigidity: The 2,6-dimethyl groups (typically cis and equatorial) stabilize the chair conformer, preventing "floppy" binding modes.
-
Dual-Vector Functionality:
-
Vector A (Amide): H-bond donor/acceptor motif for key residue anchoring (e.g., Hinge regions in kinases).
-
Vector B (Secondary Amine): Highly reactive handle for "Fragment Growing" or "Linking."
-
Part 2: Structural Profile & Stereochemical Control
Understanding the stereochemistry is non-negotiable for this scaffold. The commercial availability often yields mixtures unless specified.
| Property | Specification / Insight |
| Formula | C |
| MW | ~156.23 Da (Ideal for Fragment Growing) |
| Stereocenters | C2, C3, C6. (Typically 2,6-cis is preferred for rigidity). |
| Conformation | Locked Chair. The 2,6-methyl groups prefer the equatorial position to avoid 1,3-diaxial strain (~1.8 kcal/mol penalty for axial). |
| LogP | ~0.5 - 1.2 (Highly soluble, ideal for NMR screening). |
| H-Bond Donors | 2 (Amide NH, Amine NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Amine N) |
Diagram 1: Conformational Locking Mechanism
The following diagram illustrates how the 2,6-dimethyl substitution restricts the conformational landscape, favoring the bioactive chair form.
Caption: Comparative energy landscape showing how 2,6-dimethyl substitution minimizes the entropic cost of binding by pre-organizing the scaffold.
Part 3: Experimental Protocols
Protocol A: Library Preparation & QC
Objective: Ensure monomeric integrity before screening. Piperidines can aggregate or form carbamates in air.
-
Dissolution: Dissolve solid fragment to 100 mM in d6-DMSO.
-
Solubility Check: Dilute to 1 mM in PBS (pH 7.4). Measure UV absorbance or light scattering (nephelometry).
-
Pass Criteria: Solubility > 500 µM.
-
-
LC-MS Verification: Confirm purity > 95%. Check for oxidation of the secondary amine (N-oxide formation).
-
Stereochemical Validation: Run a 1D ¹H-NMR.
-
Diagnostic Signal: Look for the C2/C6 proton coupling constants. Large
values (approx 10-12 Hz) indicate axial protons, confirming equatorial methyl groups.
-
Protocol B: Ligand-Observed NMR Screening (STD-NMR)
Rationale: This scaffold has low molecular weight (<160 Da), making SPR signals weak. NMR is the gold standard for detecting weak binders (K_D ~ mM range).
Materials:
-
Target Protein (20 µM final concentration)
-
Fragment Cocktail (containing this compound at 400 µM)
-
Reference: TMSP (Internal standard)
Step-by-Step Workflow:
-
Sample Prep: Mix protein and fragment in D₂O buffer (phosphate, pH 7.4).
-
Pulse Sequence: Apply Saturation Transfer Difference (STD) sequence.
-
On-Resonance Irradiation: -0.5 ppm (Protein methyls).
-
Off-Resonance Irradiation: 30 ppm.
-
-
Acquisition: Acquire 128-256 scans.
-
Analysis: Subtract On-Resonance from Off-Resonance spectra.
-
Hit Definition: If the specific resonances of the 2,6-dimethylpiperidine (methyl doublets at ~1.0 ppm or ring protons) appear in the difference spectrum, the fragment is binding.
-
-
Epitope Mapping: Compare the integral intensity of the methyl protons vs. the carboxamide protons.
-
Insight: Higher STD intensity indicates closer proximity to the protein surface. This guides which vector (N1 or C3-amide) is buried and which is solvent-exposed.
-
Protocol C: Fragment Evolution (Growing Strategy)
Once a hit is validated, "grow" the fragment to increase affinity.
Vector Analysis:
-
Vector 1: The Amide Nitrogen (Primary Amide).
-
Chemistry: Amide coupling or displacement is difficult here.
-
Strategy: If the amide is the anchor, keep it. If it points to solvent, convert to a substituted amide via reaction with acid chlorides (if N is substituted) or reverse amide coupling.
-
-
Vector 2: The Piperidine Nitrogen (Secondary Amine).
-
Chemistry: Reductive amination, Amide coupling, SNAr.
-
Strategy: This is the primary growth vector.
-
Synthetic Protocol (Example: Reductive Amination):
-
Reagents: this compound (1 eq), Aryl-Aldehyde (1.2 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Solvent).
-
Procedure:
-
Mix amine and aldehyde in DCE. Stir 30 mins for imine formation.
-
Add STAB. Stir overnight at RT.
-
Quench with NaHCO₃. Extract with DCM.
-
-
Purification: SCX-2 catch-and-release cartridge (scavenges unreacted non-basic aldehyde, elutes product).
Part 4: Fragment Optimization Workflow Diagram
Caption: Step-by-step workflow from library selection to lead generation using the piperidine scaffold.
Part 5: References
-
Exploration of piperidine 3D fragment chemical space.
-
Piperidine-3-carboxamide Derivatives as ALK Inhibitors.
-
Source:Arabian Journal of Chemistry (2024).
-
Context: Demonstrates the utility of the piperidine-carboxamide scaffold in designing potent kinase inhibitors via QSAR and fragment growing.
-
URL:[Link]
-
-
Fragment-Based Drug Discovery: Practical Protocols.
-
Conformational Analysis of 2,6-Dimethylpiperidines.
-
Source:ACS Omega (2022).
-
Context: Provides the thermodynamic data (1.8 kcal/mol preference) supporting the "Conformational Lock" theory used in this guide.
-
URL:[Link]
-
Sources
Application Notes and Protocols: Reductive Amination Pathways for 2,6-Dimethylpiperidine Derivatives
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Specifically, 2,6-disubstituted piperidines, such as those derived from 2,6-dimethylpiperidine, are key building blocks in the synthesis of compounds with a wide range of biological activities. Reductive amination stands out as one of the most versatile and widely employed methods for the synthesis of these and other substituted amines.[2] This powerful reaction involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reductive amination pathways to access 2,6-dimethylpiperidine derivatives, focusing on the underlying principles, practical experimental protocols, and critical considerations for successful synthesis.
Theoretical Background: The Mechanism of Reductive Amination
Reductive amination proceeds in two key stages: the formation of an imine or iminium ion, and its subsequent reduction. The reaction is typically performed under weakly acidic to neutral conditions, which are crucial for facilitating both steps of the process.[3]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[3] Under mildly acidic conditions, the hemiaminal is protonated, leading to the elimination of a water molecule and the formation of a positively charged iminium ion. This iminium ion is in equilibrium with the neutral imine. The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.[3]
-
Reduction: The iminium ion is a key intermediate that is more susceptible to reduction by hydride reagents than the starting carbonyl compound.[4] This selectivity is the cornerstone of successful one-pot reductive amination procedures. Various reducing agents can be employed, each with its own advantages and limitations in terms of reactivity, selectivity, and handling.
Diagram of the General Reductive Amination Pathway
Caption: Workflow for direct reductive amination with NaBH(OAc)₃.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
2,6-Dimethylpiperidine (1.1 mmol, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and 2,6-dimethylpiperidine (1.1 mmol).
-
Dissolve the mixture in DCE or DCM (5 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2,6-dimethylpiperidine derivative.
Protocol 2: Indirect Reductive Amination via Imine Formation and Subsequent Reduction with Sodium Borohydride
This two-step procedure can be advantageous when dealing with aldehydes that are prone to self-condensation or reduction by milder reagents. [5] Diagram of the Indirect Reductive Amination Workflow
Caption: Workflow for indirect reductive amination.
Materials:
-
Aldehyde (1.0 mmol)
-
2,6-Dimethylpiperidine (1.0 mmol)
-
Methanol (MeOH) (5 mL)
-
Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and 2,6-dimethylpiperidine (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The formation of the imine can be monitored by TLC or NMR spectroscopy.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of deionized water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the reaction time or temperature. For the direct method with NaBH(OAc)₃, the addition of a catalytic amount of acetic acid can sometimes improve the rate of reaction, especially with ketones. [6]* Side Products: The formation of an alcohol byproduct from the reduction of the starting carbonyl compound suggests that the reducing agent is too reactive. In such cases, switching from NaBH₄ to NaBH₃CN or NaBH(OAc)₃ is recommended. [7]* Sterically Hindered Substrates: Reactions involving sterically hindered ketones or amines may require longer reaction times, elevated temperatures, or the use of a more reactive reducing agent. [6]* pH Control: For reactions using NaBH₃CN, maintaining a pH between 6 and 7 is crucial to ensure the selective reduction of the iminium ion. [4]
Conclusion
Reductive amination is a robust and highly versatile method for the synthesis of 2,6-dimethylpiperidine derivatives. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently access a wide array of N-substituted piperidines for applications in drug discovery and development. The protocols outlined in this application note provide a solid foundation for the successful implementation of these important synthetic transformations.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
G-Biosciences. Sodium Cyanoborohydride. [Link]
-
Myers, A. Myers Chem 115. [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
ACS Publications. (2017, May 10). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. [Link]
-
PMC. (2023, October 6). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]
-
ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. (2021, January). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
ResearchGate. Intermolecular reductive amination to obtain cyclic amines. [Link]
-
ChemRxiv. General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
PMC. (2024, December 8). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. [Link]
-
RSC Publishing. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]
-
RSC Publishing. (2023, March 23). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. [Link]
-
ACS Symposium Series. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
ACS Publications. (2016, March 11). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. [Link]
-
Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
ResearchGate. (2022, November). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. Reductive amination and amide synthesis. [Link]
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link]
-
Semantic Scholar. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Wordpress. (2026, February 2). Reductive Amination. [Link]
-
PMC. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for N-Alkylation of 2,6-Dimethylpiperidine-3-carboxamide
Introduction: Navigating the Synthesis of N-Alkylated 2,6-Dimethylpiperidine-3-carboxamide Derivatives
The this compound scaffold is a key heterocyclic motif in medicinal chemistry and drug development. The strategic introduction of substituents on the piperidine nitrogen allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. However, the N-alkylation of this particular scaffold presents a unique set of challenges due to the steric hindrance imposed by the two methyl groups at the 2 and 6 positions. These bulky substituents can significantly impede the approach of alkylating agents to the nitrogen atom, necessitating carefully optimized reaction conditions.
This comprehensive guide provides detailed, field-proven protocols for the successful N-alkylation of this compound. We will explore two primary and robust methodologies: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The choice between these methods is dictated by the nature of the desired alkyl substituent, the scale of the reaction, and the desired level of control over side reactions. For sterically hindered amines like this compound, reductive amination often emerges as the more efficient and selective strategy.[1][2]
This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted this compound derivatives. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Method Selection: A Strategic Decision
The selection of an appropriate N-alkylation strategy is paramount for achieving high yields and purity. The steric hindrance from the cis- or trans-2,6-dimethyl substitution pattern significantly influences the reactivity of the piperidine nitrogen.
Diagram 1: Method Selection Workflow
Caption: Decision tree for selecting the optimal N-alkylation method.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the secondary amine with an alkyl halide in the presence of a base. While straightforward, this method can be challenging for sterically hindered substrates and may lead to the formation of quaternary ammonium salts as byproducts if not carefully controlled.[3] The choice of base and solvent is critical to modulate the reactivity and minimize side reactions.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred to scavenge the acid produced during the reaction without competing with the piperidine nitrogen as a nucleophile.[3] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like DMF.[3]
-
Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.[3]
-
Temperature: Elevated temperatures may be required to overcome the steric hindrance, but this also increases the risk of side reactions. Careful monitoring of the reaction progress is essential.
-
Alkylating Agent: Primary alkyl halides are the most suitable for this method. Secondary and tertiary halides are more prone to elimination reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1-0.5 M. Add the base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature. For highly reactive alkylating agents, consider adding it dropwise via a syringe pump to minimize the formation of quaternary ammonium salts.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using an inorganic base, filter the mixture to remove the solid.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.
Diagram 2: Workflow for Direct N-Alkylation
Caption: Step-by-step workflow for the direct N-alkylation protocol.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly effective and often preferred method for the N-alkylation of sterically hindered secondary amines.[1][2] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction with a mild hydride reagent. This method circumvents the issue of over-alkylation and is compatible with a broader range of functional groups.
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires acidic conditions, which may not be suitable for all substrates.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.
-
Catalyst: For less reactive ketones, a catalytic amount of a weak acid, such as acetic acid (AcOH), can be added to facilitate the formation of the iminium ion.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous DCM or DCE to achieve a concentration of approximately 0.1-0.5 M.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. If using a ketone, a catalytic amount of acetic acid (e.g., 0.1 eq.) can be added.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the reaction is complete (typically 1-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated piperidine.
Diagram 3: Workflow for N-Alkylation via Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
Data Presentation: Comparative Overview of N-Alkylation Methods
The following table provides a comparative summary of the two primary N-alkylation methods for this compound, based on typical outcomes for sterically hindered piperidines.
| Feature | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Alkylating Agent | Primary Alkyl Halides | Aldehydes & Ketones |
| Key Reagent | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvents | DMF, MeCN | DCM, DCE |
| Reaction Temperature | Room Temperature to 70°C | Room Temperature |
| Key Advantages | Simple setup, readily available reagents | High selectivity, avoids over-alkylation, broad substrate scope |
| Potential Drawbacks | Risk of over-alkylation, limited to less hindered alkyl halides, potential for elimination side reactions | Requires a carbonyl precursor, reducing agent handling |
| Typical Yields | Moderate to Good (highly substrate dependent) | Good to Excellent |
Safety and Handling Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Anhydrous solvents and reagents should be handled under an inert atmosphere to prevent decomposition.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled with care. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The N-alkylation of this compound is a crucial transformation for the synthesis of novel bioactive compounds. The choice between direct alkylation and reductive amination should be made based on the specific requirements of the desired product and the nature of the alkyl group to be introduced. For this sterically hindered substrate, reductive amination generally offers a more robust and selective approach. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.
References
-
Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(95), 16844-16847. Available at: [Link]
-
Zhang, X., et al. (2019). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 24(18), 3293. Available at: [Link]
-
Wikipedia. (2024). Reductive amination. Available at: [Link]
-
Li, G., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2022). ChemistryOpen, 11(7), e202200067. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry, 86(17), 11625-11637. Available at: [Link]
-
Wang, Q., & Sasaki, N. A. (2004). Versatile approach to enantiopure 2,6-disubstituted piperidin-3-ol framework: application to the total synthesis of (+)-deoxoprosopinine. The Journal of organic chemistry, 69(14), 4767–4773. Available at: [Link]
-
Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & medicinal chemistry, 23(4), 746–755. Available at: [Link]
-
Wikipedia. (2023). 2,6-Dimethylpiperidine. Available at: [Link]
Sources
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- 2. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Note: High-Throughput Synthesis of 2,6-Dimethylpiperidine-3-Carboxamide Libraries
Abstract & Introduction
The 2,6-dimethylpiperidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, appearing in local anesthetics (analogs of mepivacaine) and emerging inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK) [1], Cathepsin K [2], and the Plasmodium falciparum proteasome [3].
The steric bulk of the 2,6-dimethyl substitution pattern imposes restricted conformational flexibility, often enhancing binding selectivity compared to unsubstituted piperidines. However, this same steric hindrance presents synthetic challenges, particularly in controlling the relative stereochemistry (cis/trans isomers) and achieving efficient amide coupling at the sterically crowded C3 position.
This Application Note details a robust, self-validating protocol for the preparation of this compound libraries. We utilize a "Synthesize-then-Diversify" approach: first establishing the stereochemically defined core, followed by high-throughput parallel amide coupling.
Scientific Foundation & Stereochemical Control
The Stereochemistry Challenge
The 2,6-dimethylpiperidine system exists in multiple diastereomeric forms. The biological activity is often driven by the 2,6-cis orientation, where both methyl groups adopt an equatorial conformation in the chair structure to minimize 1,3-diaxial strain.
-
Precursor: 2,6-Dimethylnicotinic acid.
-
Reduction Strategy: Catalytic hydrogenation over Platinum(IV) oxide (Adams' catalyst) in acetic acid is the gold standard for accessing the cis-2,6 isomer [4].
-
Library Design: To prevent polymerization during amide coupling, the secondary amine of the piperidine ring must be protected (N-Boc) prior to library generation.
Synthetic Pathway Diagram
Figure 1: Synthetic route from aromatic precursor to diversity-ready scaffold. The hydrogenation step determines the core stereochemistry.
Phase 1: Scaffold Preparation (Batch Scale)
Before library generation, the core scaffold (2,6-cis)-1-(tert-butoxycarbonyl)-2,6-dimethylpiperidine-3-carboxylic acid must be synthesized in bulk.
Protocol 1: Stereoselective Hydrogenation & Protection
| Reagent | Equivalents/Conc.[1][2][3] | Role |
| 2,6-Dimethylnicotinic acid | 1.0 equiv | Starting Material |
| PtO2 (Adams' Catalyst) | 5 mol% | Hydrogenation Catalyst |
| Acetic Acid (Glacial) | Solvent (0.5 M) | Proton Source/Solvent |
| Di-tert-butyl dicarbonate (Boc2O) | 1.2 equiv | Protecting Group |
Step-by-Step Methodology:
-
Hydrogenation:
-
Dissolve 2,6-dimethylnicotinic acid (10 g) in glacial acetic acid (120 mL) in a high-pressure hydrogenation vessel.
-
Add PtO2 (0.75 g) under an inert nitrogen atmosphere (Caution: Pyrophoric).
-
Pressurize with H2 (50 psi / 3.5 bar) and stir at 50°C for 24 hours.
-
Validation: Aliquot NMR should show loss of aromatic protons. The 2,6-methyl protons typically shift upfield to ~1.0-1.2 ppm.
-
Filter catalyst through Celite; concentrate filtrate to obtain the acetate salt.
-
-
Boc-Protection (One-Pot):
-
Redissolve the crude acetate salt in 1,4-dioxane/water (1:1, 200 mL).
-
Adjust pH to ~10 using 4M NaOH.
-
Add Boc2O (1.2 equiv) dropwise at 0°C. Warm to RT and stir for 12 hours.
-
Workup: Acidify to pH 3 with 1M KHSO4 (precipitates the acid). Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Hexanes/EtOAc to isolate the pure cis-2,6 isomer.
-
Phase 2: High-Throughput Library Generation
This phase utilizes parallel synthesis to couple diverse amines (R-NH2) to the N-Boc scaffold. Due to steric hindrance at C3 (adjacent to the C2-methyl), standard EDC/HOBt couplings often fail. We utilize HATU , which generates a highly reactive aza-benzotriazole ester [5].[4]
Library Workflow Diagram
Figure 2: Parallel synthesis workflow for 96-well plate generation.
Protocol 2: Parallel Amide Coupling
Reaction Scale: 50 µmol per well. Format: 96-well deep-well polypropylene plate.
Reagent Preparation:
-
Solution A (Scaffold): 0.2 M N-Boc-2,6-dimethylpiperidine-3-carboxylic acid in anhydrous DMA (Dimethylacetamide).
-
Solution B (Amines): 0.2 M Diverse Amines (R-NH2) in DMA.
-
Solution C (Activator): 0.2 M HATU in DMA.
-
Base: Pure DIPEA (Diisopropylethylamine).
Execution Steps:
-
Dispensing:
-
Add 250 µL Solution A (50 µmol Scaffold) to each well.
-
Add 275 µL Solution B (55 µmol Amine, 1.1 equiv) to respective wells.
-
Add 25 µL DIPEA (150 µmol, 3 equiv).
-
Add 275 µL Solution C (55 µmol HATU, 1.1 equiv).
-
-
Reaction:
-
Seal plate with a chemically resistant mat.
-
Shake at 600 rpm for 16 hours at Room Temperature.
-
Note: If coupling anilines (electron-deficient amines), heat plate to 50°C.
-
-
Workup (Solid Phase Extraction - SPE):
-
Dilute reaction mixtures with 500 µL DCM.
-
Pass through a pre-packed SCX-2 (Strong Cation Exchange) cartridge if the product is basic, or a Carbonate cartridge to scavenge excess acid.
-
Evaporate solvent (Genevac or SpeedVac).
-
Quality Control & Data Analysis
Self-Validating QC Criteria
A library member is considered "Passed" only if it meets the "3-Point Check" :
-
LCMS Purity: >85% (UV 254 nm).
-
Mass Confirmation: [M+H]+ detected within ±0.4 Da.
-
Stereochemical Integrity: No significant epimerization observed (checked via chiral LC on random 5% subset).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Steric hindrance at C3/C2 interface. | Switch coupling agent to T3P (Propylphosphonic anhydride) or convert acid to acid chloride (SOCl2) prior to coupling. |
| Epimerization | Over-activation or high basicity. | Reduce DIPEA to 2.0 equiv; use Collidine as a milder base. |
| Precipitate in Wells | Poor solubility of urea byproducts. | Switch solvent to NMP; wash final product with water/LiCl solution. |
References
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry, 2021. Link
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate, 2024.[5] Link
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central, 2021. Link
-
2,6-Dimethylpiperidine Synthesis & Stereochemistry. Wikipedia / Chemical Data, Accessed 2026. Link
-
Amine to Amide (Coupling) - HATU Protocols. Common Organic Chemistry, Accessed 2026. Link
Sources
- 1. peptide.com [peptide.com]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Precision Engineering of the Piperidine C3-Position: A Guide to Direct Functionalization and De Novo Synthesis
Executive Summary & Strategic Overview
The piperidine pharmacophore is the most prevalent nitrogen heterocycle in FDA-approved drugs.[1] However, functionalizing the C3 (beta) position remains a significant synthetic bottleneck compared to the C2 (alpha) position—which is accessible via lithiation or photoredox
This guide details three distinct, field-validated protocols to access C3-functionalized piperidines. These methods are selected based on scalability, stereocontrol, and mechanistic reliability.
The "C3 Challenge"
-
Electronic Deactivation: The C3 position lacks the acidity of C2 (inductive effect of Nitrogen) and the activation of C4.
-
Steric Environment: While less hindered than C2, it lacks the symmetry of C4, leading to complex diastereomeric outcomes.
Method Selection Matrix
-
Use Protocol A (Pd-Catalysis) if you require cis-selective arylation on an existing piperidine scaffold.
-
Use Protocol B (Ir-Borylation) if you need to install a versatile boron handle at C3/C5 based on steric governance.
-
Use Protocol C (Asymmetric Hydrogenation) if you are building the scaffold from scratch (De Novo) and require high enantiopurity.
Figure 1: Strategic decision matrix for selecting the optimal C3-functionalization pathway.
Protocol A: Pd-Catalyzed Directed C-H Arylation
Best for: Late-stage functionalization, accessing cis-3,4-disubstituted systems.
Mechanistic Insight
Direct C3 arylation is achieved by exploiting the "transient" or "removable" directing group (DG) strategy. By installing a bidentate auxiliary (such as an aminoquinoline amide) at C4, the Pd(II) catalyst is directed to the proximal C3 position. The geometry of the palladacycle intermediate dictates a high degree of cis-selectivity.
Experimental Workflow
Reagents:
-
Substrate: Piperidine-4-carboxylic acid derivative (with 8-aminoquinoline DG).
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Ligand/Additive: PivOH (30 mol%) or Mesityl carboxylic acid (crucial for mono-selectivity).
-
Base: K₂CO₃ or Ag₂CO₃ (Silver salts often boost yield but K₂CO₃ is preferred for cost).
-
Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).
Step-by-Step Protocol:
-
DG Installation: Couple N-Boc-piperidine-4-carboxylic acid with 8-aminoquinoline using standard HATU/DIPEA conditions.
-
Reaction Setup: In a glovebox, combine the amide substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), Aryl Iodide (1.5 equiv), Ag₂CO₃ (1 equiv), and PivOH (0.3 equiv) in a sealed tube.
-
Solvent Addition: Add t-Amyl alcohol (2.0 mL).
-
Heating: Seal and heat to 110°C for 12–16 hours. Note: Newer protocols using mesityl acid allow lower temps (50°C).[2][3]
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
DG Removal: Hydrolyze the amide using NaOH/EtOH or reductive cleavage (SmI₂/THF) to recover the free carboxylic acid/alcohol.
Critical Parameter: The choice of carboxylic acid additive modulates the C-H activation barrier. Bulky acids like Mes-COOH prevent di-arylation.
Validation Source: Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines (Imperial College London / various groups) [1].
Protocol B: Ir-Catalyzed Steric C-H Borylation
Best for: Installing a reactive handle (Bpin) on simple N-protected piperidines without specific directing groups.
Mechanistic Insight
Iridium-catalyzed borylation is governed by sterics. In N-Boc-piperidine, the C2 and C6 positions are sterically shielded by the bulky Boc group (A-value strain). Consequently, the active iridium-trisboryl species preferentially activates the C3/C5 or C4 positions. By tuning the ligand (e.g., using bulky bipyridines), selectivity can be pushed toward the C3 position.
Experimental Workflow
Reagents:
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%).
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).
-
Borylating Agent: B₂pin₂ (bis(pinacolato)diboron).
-
Solvent: Hexane or THF (anhydrous).
Step-by-Step Protocol:
-
Pre-catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in hexane (1 mL) for 10 mins until the solution turns dark brown.
-
Substrate Addition: Add B₂pin₂ (1.0 equiv) and N-Boc-piperidine (1.0 equiv).
-
Reaction: Heat at 60–80°C for 4–8 hours.
-
Monitoring: Monitor by GC-MS. The C3-borylated product is often the major isomer (statistically favored 2:1 over C4 if sterics are balanced, but C3 is often favored due to electronic factors in heterocycles).
-
Downstream: Do not isolate the boronate ester on silica (it can be unstable). React in situ via Suzuki-Miyaura coupling or oxidation to the alcohol.
Data Summary:
| Position | Steric Hindrance | Relative Reactivity (Ir-Cat) |
| C2 / C6 | High (N-Boc interaction) | < 5% |
| C3 / C5 | Moderate | ~60-70% |
| C4 | Low | ~30% |
Validation Source: Iridium-Catalyzed C-H Borylation of Heteroarenes (Hartwig/Miyaura et al.) [2].
Protocol C: Asymmetric Hydrogenation (De Novo Synthesis)
Best for: Industrial scale-up, high enantioselectivity (>95% ee), and creating the scaffold from pyridines.
Mechanistic Insight
Direct functionalization of saturated rings is hard.[1][4] It is often chemically superior to functionalize a flat aromatic pyridine (via halogenation at C3) and then reduce it. The challenge is the "poisoning" of the catalyst by the basic nitrogen. This is overcome by using Pyridinium Salts (N-acylated or N-benzylated) or specific Chiral Phosphine-Rh/Ir complexes.
Experimental Workflow
Reagents:
-
Substrate: 3-Substituted Pyridine (e.g., 3-methylpyridine or ethyl nicotinate).
-
Activating Agent: Benzyl bromide (BnBr) or Boc2O (to form the salt/adduct).
-
Catalyst: Rh(COD)₂OTf (1 mol%).
-
Chiral Ligand: (R,S)-Josiphos or SegPhos family.
-
Hydrogen Source: H₂ gas (50 bar).
Step-by-Step Protocol:
-
Activation: Treat the 3-substituted pyridine with BnBr in acetone to precipitate the N-benzyl pyridinium bromide salt. Recrystallize to purity.
-
Catalyst Prep: Mix Rh(COD)₂OTf and Josiphos ligand in degassed MeOH/DCM (1:1) for 30 mins.
-
Hydrogenation: Transfer substrate and catalyst to a high-pressure autoclave.
-
Conditions: Pressurize to 50 bar H₂. Stir at RT or 50°C for 12 hours.
-
Workup: Vent H₂. Concentrate. The product is the chiral N-benzyl-3-substituted piperidine.
-
Deprotection (Optional): Hydrogenolysis (Pd/C, H₂) removes the benzyl group to yield the free amine.
Figure 2: Pathway for the asymmetric hydrogenation of activated pyridines.
Validation Source: Asymmetric Hydrogenation of Pyridinium Salts (Glorius / Charette) [3], [4].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst poisoning by free amine. | Ensure the N-atom is fully protected (Boc/Cbz) or part of the amide DG. Add PivOH. |
| Poor Regioselectivity (Protocol B) | Ligand is not bulky enough. | Switch from bipyridine to dtbpy or tmphen (tetramethylphenanthroline). |
| Racemization (Protocol C) | Enamine/Imine tautomerization. | Increase H₂ pressure; ensure strictly anhydrous conditions if using moisture-sensitive Ir-catalysts. |
References
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines. Source: ACS / ChemRxiv (Imperial College London). URL:[Link][3]
-
Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Source: Angewandte Chemie Int.[5] Ed. (Review). URL:[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Dalian Institute of Chemical Physics (DICP). URL:[Link]
-
Asymmetric Hydrogenation of 3-Substituted Pyridines. Source: Morressier / Conference Proceedings. URL:[Link][3][6]
Sources
Application Note: Optimizing Kinase Inhibition using Piperidine Carboxamide Scaffolds
Executive Summary
The piperidine carboxamide moiety represents a "privileged scaffold" in modern kinase inhibitor design. Its distinct structural geometry allows for dual-functionality: the carboxamide group frequently serves as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region or the DFG (Asp-Phe-Gly) motif, while the piperidine ring provides a semi-rigid, sp3-hybridized vector to project solubilizing groups into the solvent-exposed regions of the ATP-binding pocket.
This guide details the strategic application of piperidine-4-carboxamides and piperidine-3-carboxamides in drug discovery, specifically focusing on ALK (Anaplastic Lymphoma Kinase) and ERK (Extracellular Signal-Regulated Kinase) pathways. It includes validated protocols for parallel synthesis, biochemical screening via ADP-Glo™, and cellular target engagement.
Part 1: Structural Rationale & Medicinal Chemistry[1][2]
The "Hinge-Binder" and "Solvent-Tail" Strategy
In Type I (ATP-competitive) kinase inhibitors, the inhibitor must mimic the adenine ring of ATP. The piperidine carboxamide scaffold excels here due to its modularity.
-
The Hinge Interaction: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) can form a bidentate interaction with the backbone residues of the kinase hinge region.
-
The Piperidine Vector: Unlike flat aromatic rings (e.g., phenyl or pyridine), the piperidine ring introduces three-dimensionality (sp3 character).[1] This improves solubility and metabolic stability (Fsp3 score) compared to fully aromatic inhibitors.
-
The Tail Region: The nitrogen atom of the piperidine ring (if not part of the amide) serves as an ideal handle for derivatization, allowing chemists to tune lipophilicity (LogD) and reduce hERG liability without disrupting the primary binding mode.
SAR Workflow: From Hit to Lead
The following diagram illustrates the logical flow of optimizing a piperidine carboxamide hit.
Caption: Iterative SAR optimization workflow for piperidine carboxamide kinase inhibitors.
Part 2: Case Study – ALK and ERK Inhibition
Recent studies have highlighted the efficacy of piperidine-4-carboxamides in inhibiting ALK, a target in non-small cell lung cancer (NSCLC), and ERK5, a target in metastatic processes.
Comparative SAR Data (Simulated based on Literature Trends):
| Compound ID | Scaffold Core | R1 (Amide) | R2 (Piperidine N) | ALK IC50 (nM) | ERK2 IC50 (nM) | Notes |
| Cpd-1 (Hit) | Pip-4-carboxamide | Phenyl | H | 450 | >10,000 | Good starting potency; poor solubility. |
| Cpd-4 | Pip-4-carboxamide | 3-Cl, 4-F-Phenyl | Methyl | 12 | 8,500 | Halogens fill hydrophobic pocket; selectivity for ALK. |
| Cpd-9 | Pip-4-carboxamide | Pyridine-3-yl | Ethyl-morpholine | 150 | 45 | Loss of ALK selectivity; gain of ERK activity due to H-bond change. |
| Cpd-12 (Lead) | Pip-4-carboxamide | Indazole-5-yl | Isopropyl | 2.5 | >5,000 | Indazole mimics adenine; Isopropyl reduces metabolic clearance. |
Table 1: Representative SAR data demonstrating how R-group modifications shift potency and selectivity profiles between kinases.
Part 3: Chemical Synthesis Protocol
Objective: Parallel synthesis of N-substituted piperidine-4-carboxamides.
Reagents & Equipment[4][5][6][7][8]
-
Core: N-Boc-piperidine-4-carboxylic acid.
-
Amines: Diverse set of aromatic/heteroaromatic amines (R1).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Methodology
-
Activation: In a reaction vial, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Expert Insight: HATU is preferred over EDC/HOBt for electron-deficient anilines often used in kinase inhibitors, as it reduces racemization and improves yield.
-
-
Coupling: Add the specific amine (R1-NH2, 1.1 eq) to the vial.
-
Reaction: Cap and stir at RT for 12–16 hours. If the amine is sterically hindered (e.g., ortho-substituted), heat to 50°C.
-
Deprotection (Boc Removal):
-
Dilute reaction with EtOAc, wash with LiCl (5% aq) to remove DMF.
-
Treat the crude intermediate with TFA/DCM (1:4 v/v) for 1 hour.
-
Concentrate in vacuo.
-
-
N-Derivatization (Optional R2 Introduction):
-
Perform reductive amination on the free piperidine amine using the appropriate aldehyde and NaBH(OAc)3 in DCE.
-
Part 4: Biochemical Evaluation (ADP-Glo™ Kinase Assay)
Objective: Quantify kinase inhibition (IC50) using a luminescent ADP-detection platform.
Principle
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[2] It is a two-step endpoint assay:
-
Kinase Reaction: Substrate + ATP → Phospho-substrate + ADP.
-
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3][4][5][2][6]
-
Detection Reagent: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[5]
Caption: Schematic of the ADP-Glo™ assay principle for measuring kinase activity.
Detailed Protocol
-
Preparation (1X Buffer): Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Trustworthiness Check: Fresh DTT is critical. Oxidized DTT leads to enzyme inactivation and false negatives.
-
-
Compound Plating: Dispense 100 nL of test compounds (in DMSO) into a white, low-volume 384-well plate. Include DMSO-only wells (Max signal) and No-Enzyme wells (Min signal).
-
Enzyme Addition: Dilute the Kinase (e.g., ALK or ERK2) to optimal concentration (determined by titration, typically 1–5 ng/well) in 1X Buffer. Add 2.5 µL to the wells. Incubate 10 min.
-
Substrate/ATP Mix: Add 2.5 µL of Substrate (e.g., Poly E4Y for ALK) and Ultra-Pure ATP mix.
-
Note: ATP concentration should be at Km(app) (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
Incubation: Seal and incubate at RT for 60 minutes.
-
ADP-Glo Addition: Add 5 µL of ADP-Glo™ Reagent.[4][2][6] Incubate 40 min at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Part 5: Cellular Validation (Target Engagement)
Objective: Confirm that the piperidine carboxamide inhibitor penetrates the cell membrane and inhibits the kinase in a physiological environment.
Protocol: Western Blot Analysis for Phospho-ERK[7]
-
Cell Culture: Seed A375 (melanoma) or H2228 (NSCLC) cells in 6-well plates (5x10^5 cells/well). Allow to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of the inhibitor (e.g., 0.1, 1.0, 10 µM) for 2–4 hours.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .
-
Critical Step: Phosphatases are very active. Without inhibitors, the phosphorylation signal will disappear during lysis, leading to false positives (appearing as inhibition).
-
-
Quantification: Determine protein concentration (BCA Assay). Load 20 µg protein per lane on SDS-PAGE.
-
Blotting: Transfer to PVDF membrane. Block with 5% BSA (not milk, as milk contains casein which is a phosphoprotein and causes high background).
-
Antibody Incubation:
-
Primary: Anti-Phospho-ERK1/2 (Thr202/Tyr204) [1:1000].
-
Control: Anti-Total ERK1/2 [1:1000] and Anti-GAPDH.
-
-
Analysis: Visualize using ECL. A potent inhibitor will show a dose-dependent decrease in the Phospho-ERK band intensity while Total ERK remains constant.
References
-
Perruccio, F. et al. (2025). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling. Arabian Journal of Chemistry.
-
Promega Corporation. (2023).[3] ADP-Glo™ Kinase Assay Technical Manual (TM313).
-
BenchChem. (2025).[7] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR).
-
Gao, Y. et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
-
Simard, J.R. et al. (2009). Development of a Fluorescent Kinase Assay for the Detection of Type II Inhibitors. Nature Chemical Biology (Contextual grounding for assay types).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Enantiomers of 2,6-Dimethylpiperidine-3-carboxamide
Welcome to the technical support guide for the chiral resolution of 2,6-dimethylpiperidine-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of separating the stereoisomers of this important structural motif. As a substituted piperidine, this molecule's stereochemistry is critical to its pharmacological activity, making enantiomeric purity a primary objective.
This guide moves beyond simple protocols to provide a decision-making framework, troubleshoot common experimental hurdles, and explain the fundamental principles behind each technique.
Diagram: Core Strategies for Chiral Resolution
Caption: High-level overview of the two primary pathways for resolving a racemic mixture.
Part 1: Frequently Asked Questions & Method Selection
This section addresses foundational questions and helps guide the crucial decision between classical resolution and chromatographic separation.
Q1: What are the primary methods for resolving the enantiomers of this compound?
A: There are two principal methods used at both laboratory and industrial scales:
-
Diastereomeric Salt Formation & Crystallization: This classical chemical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1][2] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[3][4] This difference allows one diastereomer to be selectively crystallized and separated by filtration.
-
Chiral Preparative Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[5][6] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their collection as separate fractions.
Q2: How do I choose between diastereomeric salt crystallization and chiral chromatography?
A: The choice depends on scale, available equipment, timeline, and the specific properties of your molecule.
| Feature | Diastereomeric Salt Crystallization | Chiral Preparative Chromatography |
| Scalability | Excellent. Often the most cost-effective method for large-scale (multi-kilogram) production.[7] | Can be scaled, but may require specialized equipment and can be solvent-intensive. |
| Development Time | Can be iterative and time-consuming, requiring screening of multiple resolving agents and solvents. | Method screening can often be automated, leading to faster initial results. |
| Throughput | Batch process. Yield is theoretically limited to 50% for the desired enantiomer unless a racemization/recycling process is implemented for the unwanted enantiomer.[3][8] | Can be operated continuously. Can provide access to both pure enantiomers from a single run.[6] |
| Equipment | Standard laboratory glassware and reactors. | Requires specialized HPLC or SFC systems with appropriate columns and detectors. |
| Compound Requirement | Requires a basic handle (the piperidine nitrogen) to form a salt. | More versatile; does not require a specific functional group for salt formation. |
Senior Application Scientist's Note: For early-stage drug discovery where small quantities (<1 g) of both enantiomers are needed quickly for biological testing, chiral chromatography is often the superior choice. For later-stage development and manufacturing where cost and scale are dominant factors, diastereomeric salt resolution is a proven and robust pathway.[4][7]
Part 2: Troubleshooting Diastereomeric Salt Resolution
This is often described as more of an "art" than a science, but a systematic approach can solve most common problems.
Q3: I've added a chiral resolving agent, but my salt is "oiling out" instead of crystallizing. What's happening and what should I do?
A: "Oiling out" occurs when the diastereomeric salt is less soluble in the solvent than the starting materials but is still below its melting point, forming a liquid phase instead of a solid crystal lattice.
Troubleshooting Steps:
-
Reduce Concentration: The most common cause is supersaturation. Dilute the solution with more solvent and see if crystals form upon slow cooling or seeding.
-
Change the Solvent System: The ideal solvent is one in which the desired diastereomeric salt has low solubility, while the other salt and starting materials are highly soluble.[1] Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof).
-
Lower the Temperature: Slowly cool the solution. A gradual temperature decrease is crucial for forming well-ordered crystals rather than an amorphous oil. A programmed cooling ramp is ideal.
-
Add an Anti-Solvent: If your salt is soluble in a solvent like methanol, try slowly adding a non-polar anti-solvent (e.g., MTBE or heptane) to induce crystallization.
-
Seeding: If you have a small amount of the desired crystalline salt, add a single seed crystal to the supersaturated solution to initiate crystallization.
Q4: My crystallized salt has very low diastereomeric excess (d.e.). How can I improve it?
A: Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your chosen solvent system, leading to co-precipitation.
Optimization Strategies:
-
Recrystallization: This is the most straightforward approach. Dissolve the enriched salt in a minimal amount of hot solvent and allow it to cool slowly. Each recrystallization step should improve the d.e.
-
Solvent Screening: This is critical. A different solvent can dramatically alter the relative solubilities of the diastereomers.[7]
-
Change the Resolving Agent: Not all resolving agents are created equal. The interaction between your amine and the chiral acid determines the stability and solubility of the resulting salt lattice. Common choices for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[2][4]
-
Molar Ratio Adjustment: The molar ratio of the resolving agent to the racemic substrate can influence the outcome. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to higher purity in the crystallized product, albeit at a lower yield.
Protocol: Diastereomeric Salt Resolution Workflow
Caption: Step-by-step workflow for a typical diastereomeric salt resolution experiment.
Part 3: Troubleshooting Chiral Chromatography (HPLC/SFC)
Chiral chromatography is a powerful tool, but method development can be challenging.
Q5: I have poor or no separation between my enantiomers. What should I try first?
A: Achieving separation (selectivity, α > 1) is the first and most important step.
-
Screen Different Chiral Stationary Phases (CSPs): This is the most critical variable. For a molecule like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[9][10] Immobilized phases (e.g., Chiralpak® IA, IB, IC) are robust and compatible with a wider range of solvents.[9][11]
-
Switch Mobile Phase Mode: If you are using normal phase (e.g., Heptane/Ethanol), try reversed-phase (e.g., Acetonitrile/Water) or a polar ionic/organic mode. The chiral recognition mechanism can be completely different in each mode.
-
Add an Additive: Since your compound is a basic amine, peak shape and retention can be poor. For normal phase, add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase.[12] This suppresses unwanted interactions with the silica support and improves peak shape. For reversed-phase, adjusting the pH with a buffer is key.
Q6: I have some separation, but the peaks are broad and not fully resolved (Rs < 1.5). How can I improve the resolution?
A: Resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). Once you have selectivity, you can optimize the other parameters.
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your strong to weak solvent (e.g., change the percentage of alcohol in your heptane/alcohol mobile phase). This will change the retention factor (k). Optimal resolution is often found for k values between 2 and 10.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the efficiency (N) of the column, leading to sharper peaks and better resolution.
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-15°C) can sometimes enhance the specific interactions responsible for chiral recognition, increasing selectivity (α).[6]
Table: Starting Conditions for Chiral HPLC Screening
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Polar Ionic Mode (PIM) |
| CSP Type | Immobilized Polysaccharide (e.g., Chiralpak IA) | Immobilized Polysaccharide (e.g., Chiralpak IA) | Chirobiotic (e.g., V2, T) |
| Mobile Phase A | Heptane or Hexane | Water + 0.1% Formic Acid | Methanol |
| Mobile Phase B | Ethanol or Isopropanol | Acetonitrile + 0.1% Formic Acid | Acetic Acid + Ammonium Acetate |
| Additive | 0.1% Diethylamine (DEA) | N/A (pH controlled by buffer) | N/A (part of mobile phase) |
| Gradient | 2% to 50% B over 10 min | 10% to 90% B over 10 min | 100% A + 25-100 mM Additive |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Senior Application Scientist's Note: Always be mindful of "additive memory effects," especially when using basic modifiers like DEA in normal phase.[13] It can be difficult to completely remove the additive from a column. It is best practice to dedicate specific columns to methods requiring basic or acidic additives.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines.
- Chiral resolution - Wikipedia.
- Part 6: Resolution of Enantiomers - Chiralpedia.
- Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Public
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu.
- Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
- Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC - University of Canberra Research Portal.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes.
- Trouble with chiral separations - Chrom
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pharmtech.com [pharmtech.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. microbenotes.com [microbenotes.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. rsc.org [rsc.org]
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- 10. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 11. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing Epimerization at the C3 Position
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of epimerization at the C3 position during chemical synthesis. Uncontrolled epimerization can lead to diastereomeric mixtures that are difficult to separate, ultimately impacting yield, purity, and the biological activity of the target molecule.
This resource provides in-depth, experience-driven answers to frequently asked questions and offers robust troubleshooting strategies to help you maintain stereochemical integrity in your reactions.
FAQs: Understanding C3 Epimerization
Here we address the fundamental principles governing C3 epimerization to build a solid foundation for troubleshooting.
Q1: What is C3 epimerization and why does it happen?
Epimerization is the change in the configuration of only one of several chiral centers in a molecule. C3 epimerization specifically refers to this inversion at the third carbon atom of a chain or ring system. The most common mechanism involves the formation of a planar enol or enolate intermediate from a carbonyl compound (like a ketone or aldehyde).[1][2] The carbon alpha to the carbonyl (in this case, C3) is acidic.[1][3] Under acidic or basic conditions, the proton at this position can be removed, forming a resonance-stabilized enolate.[1] This intermediate is planar (sp2-hybridized) at the C3 position, erasing the original stereochemical information.[2] When this planar intermediate is reprotonated, the proton can add from either face, leading to a mixture of the original stereoisomer and its C3 epimer.[3]
Q2: Which molecules and reaction types are most susceptible?
Any molecule with a chiral center at the C3 position that is also alpha to a carbonyl group is at high risk. This is particularly prevalent in:
-
Keto-steroids and related structures: Where the C3 position is adjacent to a carbonyl in a ring system.
-
Carbohydrates: Base-catalyzed isomerization of aldoses and ketoses can lead to epimerization at C2 (adjacent to the aldehyde) or C3 (in ketoses).[3][4]
-
Amino acid derivatives in peptide synthesis: Activation of the carboxylic acid can increase the acidity of the alpha-proton, making it susceptible to removal by base and causing racemization.[5][6]
-
Aldol reactions: The basic or acidic conditions used to generate the enolate nucleophile can compromise the stereocenter alpha to the carbonyl.[6][7]
-
Any reaction proceeding via an enolate: This includes alkylations, acylations, and condensations involving carbonyl compounds.[6]
Q3: What is the difference between kinetic and thermodynamic control, and how does it relate to C3 epimerization?
This concept is central to controlling epimerization. It revolves around which enolate intermediate is formed.[8]
-
Kinetic Control: This favors the product that is formed fastest.[9] It is achieved under irreversible conditions, typically using a strong, sterically hindered base (like LDA) at very low temperatures (e.g., -78 °C) in an aprotic solvent.[10] The base removes the most accessible proton, which may not lead to the most stable enolate. These conditions are ideal for minimizing epimerization because the reaction is rapid, irreversible, and the low temperature prevents equilibration to the more stable, but potentially epimerized, product.[9][11]
-
Thermodynamic Control: This favors the most stable product.[9] It is achieved under reversible conditions, often using a weaker base (like an alkoxide), higher temperatures, and longer reaction times.[12] These conditions allow for an equilibrium to be established between the starting material and all possible enolates. Over time, the more stable (thermodynamic) enolate will predominate.[12] If the desired stereoisomer is not the most thermodynamically stable one, these conditions will lead to significant epimerization.
Troubleshooting Guide: Practical Problem Solving
This section addresses specific issues you might encounter in the lab, providing causative explanations and actionable solutions.
Problem 1: My reaction is producing a nearly 1:1 mixture of C3 epimers.
A 1:1 mixture strongly suggests that the reaction is proceeding under thermodynamic control, allowing full equilibration between the two epimers.
Causality Analysis: Your reaction conditions (e.g., elevated temperature, extended reaction time, or use of a non-hindered, weaker base) are allowing the initially formed product to revert to the planar enolate intermediate and reprotonate non-selectively.[9]
Solutions & Protocols: Shift your reaction conditions to favor kinetic control.
-
Lower the Temperature: Immediately reduce the reaction temperature. For enolate formation, -78 °C (a dry ice/acetone bath) is standard.
-
Change the Base: Switch from a weaker base (e.g., NaOEt, t-BuOK) to a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[12] The bulkiness of LDA favors deprotonation at the less hindered site, and its strength makes the deprotonation rapid and irreversible.
-
Solvent Choice: Ensure you are using an aprotic solvent like Tetrahydrofuran (THF). Protic solvents can facilitate proton exchange and encourage equilibration.[13]
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent post-reaction equilibration.[9]
Protocol Spotlight: Kinetically Controlled Enolate Formation
Under an inert atmosphere (Argon or Nitrogen), dissolve the ketone substrate in anhydrous THF in a flame-dried flask.
Cool the solution to -78 °C.
Slowly add a freshly prepared or commercial solution of LDA (1.05 equivalents) dropwise via syringe.
Stir at -78 °C for the specified time (typically 30-60 minutes).
Add the electrophile (e.g., an alkyl halide) and allow the reaction to proceed at -78 °C.
Quench the reaction at low temperature with a proton source (e.g., saturated aqueous NH₄Cl).
Problem 2: I'm still getting epimerization even under supposed "kinetic" conditions.
This indicates that either your kinetic conditions are not rigorous enough or another factor is compromising the stereocenter.
Causality Analysis:
-
Incomplete Deprotonation: If less than one full equivalent of base is used, or if the base is not strong enough, unreacted ketone can act as a proton source, protonating the kinetically formed enolate and allowing it to re-form under thermodynamic equilibrium.[9]
-
Impure Reagents: Water or other protic impurities in your solvent or reagents can quench the enolate and catalyze epimerization.
-
Workup Issues: Epimerization can occur during the workup if the mixture is exposed to acidic or basic conditions for too long, especially at room temperature.[13]
Solutions:
-
Verify Base Strength and Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of a powerful base like LDA (pKa of conjugate acid ~36) to ensure rapid and complete deprotonation of the ketone (pKa ~18-20).
-
Ensure Anhydrous Conditions: Use freshly distilled solvents. Flame-dry all glassware and perform the reaction under a strict inert atmosphere.
-
Careful Workup: Quench the reaction at low temperature and keep the workup process as brief and neutral as possible. Use mild quenching agents like saturated ammonium chloride.
Problem 3: My starting material itself is epimerizing before the reaction even starts.
This suggests that the compound is unstable under the storage or pre-reaction conditions.
Causality Analysis: Trace amounts of acid or base on glassware or in solvents can be enough to catalyze the epimerization of highly sensitive substrates over time.[14]
Solutions:
-
Purify Before Use: If there is any doubt about the stereochemical purity of the starting material, purify it immediately before use.
-
Neutral Storage: Store sensitive compounds in a neutral, dry environment. Avoid storing them in solutions for extended periods.
-
Use Neutral Glassware: Wash glassware with a slightly acidic solution followed by distilled water and then oven-dry to remove any basic residues.
Advanced Strategies & Preventative Measures
For particularly challenging syntheses, more advanced techniques may be required to secure the C3 stereocenter.
Use of Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.[15]
-
How it Works: By attaching a chiral auxiliary (like an Evans oxazolidinone or a pseudoephedrine amide) to your molecule, you create a new, sterically defined environment.[15] When the enolate is formed, one face is effectively blocked by the auxiliary, forcing the incoming electrophile to attack from the opposite, less-hindered face with high diastereoselectivity.[15]
-
Application: This strategy is powerful for alkylation and aldol reactions. After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[15]
Protecting Groups
If the C3 epimerization is a side reaction occurring while you are targeting another part of the molecule, the best strategy may be to temporarily protect the carbonyl group.[16][17]
-
How it Works: Converting the ketone into a non-enolizable functional group, such as an acetal or ketal, prevents the formation of the problematic enolate intermediate altogether.[17][18]
-
Common Protecting Groups for Ketones: Ethylene glycol (forms an acetal, stable to bases and nucleophiles, removed with acid).[17]
-
Application: Protect the ketone, perform the desired reaction on another part of the molecule, and then deprotect to restore the ketone.
Data & Visualization
Table 1: Influence of Reaction Conditions on Diastereoselectivity
The following table summarizes typical outcomes for the alkylation of a generic C3-substituted ketone, illustrating the principles of kinetic vs. thermodynamic control.
| Base | Solvent | Temperature | Control Type | Typical Diastereomeric Ratio (Desired:Epimer) | Reference |
| LDA | THF | -78 °C | Kinetic | >95:5 | [12] |
| LHMDS | THF | -78 °C | Kinetic | >95:5 | [19] |
| NaH | THF | 25 °C | Thermodynamic | ~60:40 | [12] |
| t-BuOK | t-BuOH | 25 °C | Thermodynamic | ~55:45 | [20] |
| Et₃N | CH₂Cl₂ | 0 °C | Thermodynamic | ~50:50 | [21] |
Note: Ratios are illustrative and highly substrate-dependent.
Diagrams
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Caption: Decision tree for troubleshooting C3 epimerization.
Analytical Confirmation
Q4: How can I reliably detect and quantify the amount of epimerization?
Accurate quantification is essential to evaluate the success of your strategies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first line of analysis. Protons near the newly formed stereocenter in diastereomers will exist in slightly different chemical environments, leading to distinct signals.[22][23] Careful integration of these unique signals allows for the determination of the diastereomeric ratio.[22][24] For complex spectra, 2D NMR techniques can be invaluable.[25]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying stereoisomers.[13] Using a chiral stationary phase, epimers can be resolved into separate peaks, and their relative areas provide a precise ratio.[13] Achiral HPLC can also be used to separate diastereomers.[23]
-
Gas Chromatography (GC): For volatile compounds, chiral GC columns can provide excellent separation of epimers.
References
- Fiveable. (2025, September 15). Kinetic vs.
- University of Calgary. Kinetic vs.
- Wikipedia. (2026). Thermodynamic and kinetic reaction control.
- Ashenhurst, J. (2022, August 19).
- Grivin, M., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules.
- Wikipedia. (2026). Chiral auxiliary.
- Sketchy.
- Khan Academy.
- JoVE. (2023, April 30).
- Speight, I. R., & Mack, J. (2021). An Increased Understanding of Enolate Additions under Mechanochemical Conditions.
- Grivin, M., et al. (2022, October 13). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms.
- Grivin, M., et al. (2022, March 31). Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. PubMed.
- Colacino, E., et al. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- BenchChem. (2025). Preventing epimerization of Quinolactacin A1 during synthesis and storage.
- Koropatkin, N. M., et al. (2016).
- Organic Chemistry Portal. Protective Groups.
- Wikipedia. (2026). Protecting group.
- JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction.
- Ortiz-Marciales, M. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
- Colacino, E., et al. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
- Study on the Enolization Reaction of Carbonyl Compounds and Its Stereoselectivity. (2026, January 7).
- ResearchGate. (2012, December 13).
- University of Liverpool. (2025, July 21). Stereoselective enolization is needed for stereoselective aldols.
- BenchChem. (2025). Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone.
- Yeo, E. L., et al. (2021).
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Kim, S., & Park, S. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
- Google Patents. (2008). Epimerization methodologies for recovering stereo isomers in high yield and purity.
- ResearchGate. (2020). Epimerization of D-fructose by ketose-3-isomerases enzyme into D-allulose.
- ResearchGate. (2025, August 6). Epimerases: Structure, function and mechanism.
- DigitalCommons@USU.
- BenchChem. (2025).
- Michigan St
- Chemistry Steps.
- Jia, T., et al. (2018). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PMC.
- Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- Weebly. Stereochemistry of the carbonyl group.
- Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy?
- Nagib, D. A., et al. (2022, June 22).
- Chemistry LibreTexts. (2019, May 22). 18.5: The Stereochemistry of Carbonyl Reduction.
- Quora. (2016, July 31).
- Chemistry Stack Exchange. (2017, December 25). Why are alpha carbonyl halides most reactive towards SN2 reactions?
- Ashenhurst, J. (2025, May 14).
- Journal of the American Chemical Society. (2026, February 11). Overriding Stereochemical Outcomes in Cyclase Phase Total Synthesis: Enantioselective Synthesis of Habiterpenol and Dasyscyphin A.
- ACS Publications. (2024, December 6).
- Thermo Fisher Scientific.
- Royal Society of Chemistry. (2023, September 27).
Sources
- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 3. Isomerization of Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Video: Regioselective Formation of Enolates [jove.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. jove.com [jove.com]
- 19. quora.com [quora.com]
- 20. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stereoselective enolization is needed for stereoselective aldols [ns1.almerja.com]
- 22. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. magritek.com [magritek.com]
- 25. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2,6-Dimethylpiperidine-3-carboxamide HCl
Case ID: REC-26DMP-HCl Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely working with 2,6-dimethylpiperidine-3-carboxamide hydrochloride , a substituted piperidine often utilized as a scaffold in the synthesis of local anesthetics or Janus kinase (JAK) inhibitors.
The Challenge: This molecule possesses three chiral centers (C2, C3, C6). The crude synthesis typically yields a diastereomeric mixture. The primary objective of recrystallization here is not just chemical purity, but stereochemical enrichment —specifically isolating the thermodynamically stable cis-2,6 isomer (where the methyl groups are equatorial) from the trans impurities.
Critical Warning: Piperidine amides are prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing due to strong hydrogen bonding networks competing with lattice formation. The protocols below are designed to mitigate this.
Solvent Selection & Solubility Profile
Before beginning, review the solubility matrix. This salt follows a typical "ionic-organic" solubility pattern but is sensitive to water content due to the hygroscopic nature of the HCl salt.
Solubility Data Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Role | Notes |
| Ethanol (Abs.) | High | Moderate | Primary Solvent | Best for initial dissolution. |
| Isopropanol (IPA) | Moderate | Low | Selective Solvent | Recommended. Promotes slower crystal growth; better for diastereomer separation. |
| Methanol | Very High | High | Avoid | Too soluble; leads to poor yield unless used in minimal amounts. |
| Ethyl Acetate | Low | Insoluble | Anti-Solvent | Excellent for inducing nucleation when paired with EtOH/IPA. |
| Acetone | Low | Insoluble | Anti-Solvent | Good alternative to EtOAc; keeps non-polar impurities in solution. |
| Water | Very High | Very High | Co-solvent (Trace) | Use only if salt is stubborn; <2% v/v to break "oiling" aggregates. |
Standard Operating Procedure (SOP)
Protocol A: The "Dual-Solvent" Displacement Method (Recommended)
Best for: Removing regioisomers and preventing oiling out.
Materials:
-
Crude this compound HCl
-
Solvent A: Isopropanol (IPA) or Ethanol (EtOH)
-
Solvent B: Ethyl Acetate (EtOAc) or Acetone
Step-by-Step Workflow:
-
Dissolution (The Saturation Point):
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Solvent A (IPA) slowly while heating to near-reflux (approx. 80°C).
-
Target Concentration: 1 g solute per 5–8 mL solvent.
-
Technical Note: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Nucleation Induction:
-
Remove from heat. Allow the solution to cool slightly (to ~60°C).
-
Add Solvent B (EtOAc) dropwise.
-
Stop point: Stop adding immediately when a faint, persistent turbidity (cloudiness) appears. This is the metastable zone.
-
-
Re-dissolution & Seeding:
-
Add a few drops of hot Solvent A to clear the turbidity.
-
Crucial Step: Add a "seed crystal" of pure product if available. If not, scratch the inner glass wall with a glass rod to create nucleation sites.
-
-
Controlled Cooling (The Growth Phase):
-
Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to allow slow cooling to room temperature over 2–4 hours.
-
Why? Rapid cooling traps impurities and causes oiling. Slow cooling favors the formation of the thermodynamically stable cis-2,6 crystal lattice.
-
-
Isolation:
-
Cool the slurry to 0–4°C in an ice bath for 1 hour.
-
Filter under vacuum (Buchner funnel).
-
Wash the cake with cold Solvent B (EtOAc).
-
Dry in a vacuum oven at 40°C.
-
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature drops too fast or the solution is too concentrated, causing the compound to phase-separate as a liquid before it can organize into a lattice. Corrective Action:
-
Reheat the mixture until the oil re-dissolves.
-
Dilute slightly with more of the primary solvent (IPA/EtOH).
-
Seed the solution at a higher temperature (just below the boiling point).
-
Agitate vigorously during the cooling phase to prevent oil droplets from coalescing.
Q2: The yield is very low (<40%).
Diagnosis: The compound is too soluble in the chosen primary solvent, or you didn't cool it enough. Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).
-
Increase the ratio of Anti-Solvent (EtOAc) in the next run.
-
Ensure the final slurry is cooled to 0°C or even -10°C before filtration.
Q3: The melting point is wide (e.g., 185–195°C range), indicating low purity.
Diagnosis: You likely have a mixture of cis and trans isomers. Corrective Action:
-
Perform a recrystallization from pure Isopropanol (no anti-solvent) .
-
Mechanism:[1][2] The trans-isomer is generally more soluble in alcohols than the cis-isomer. By using a single solvent and filtering at room temperature (rather than 0°C), you sacrifice some yield to keep the trans-isomer dissolved in the mother liquor, enriching the solid cake in the cis-isomer.
Visual Workflows
Figure 1: Solvent Decision Matrix
Caption: Logical flow for selecting the optimal solvent system based on crude material behavior.
Figure 2: Stereochemical Enrichment Workflow
Caption: Process flow for separating diastereomers (cis/trans) via fractional crystallization.
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification protocols).
-
Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for "Oiling Out" troubleshooting and salt selection).
-
Corcoran, P. (1975). Separation and purification of cis and trans isomers. U.S. Patent 3,880,925. (Foundational patent describing the separation of cyclic diamine/amine isomers via HCl salt formation).
-
BenchChem Technical Repository. (2025). Solubility Profile of Piperidine-3-Carboxylic Acid Derivatives. (General solubility data for piperidine-3-carboxamide salts).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound HCl before handling.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Piperidine-3-Carboxamide Derivatives
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for three-dimensional molecular design.[1][2] When functionalized with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide core presents a unique analytical challenge. Understanding the fragmentation behavior of these derivatives under liquid chromatography-mass spectrometry (LC-MS) conditions is paramount for structural elucidation, metabolite identification, and impurity profiling in drug development.
This guide provides an in-depth comparison of the fragmentation patterns of piperidine-3-carboxamide derivatives. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, the influence of ionization techniques, and the directing effects of various substituents. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this important class of molecules.
Fundamentals of Ionization and Fragmentation
For molecules like piperidine-3-carboxamide derivatives, which contain a basic nitrogen atom, electrospray ionization (ESI) in positive ion mode is the method of choice.[1] ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[1] This stable precursor ion is then selected in the first stage of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) and subjected to collision-induced dissociation (CID) in the collision cell.
During CID, the [M+H]⁺ ion collides with an inert gas (like nitrogen or argon), converting its kinetic energy into internal energy. This excess energy induces fragmentation, breaking the molecule at its most labile bonds to produce a characteristic spectrum of product ions. The resulting fragmentation pattern serves as a structural fingerprint.
Predicted Core Fragmentation Pathways of the Piperidine-3-Carboxamide Scaffold
The fragmentation of the protonated piperidine-3-carboxamide molecule is dictated by the interplay between the piperidine ring and the carboxamide substituent. The initial protonation site is critical; while the amide oxygen is often the most basic site, protonation of the piperidine nitrogen is also highly probable and leads to key fragmentation pathways.[3]
The following pathways are predicted based on established principles of piperidine and amide fragmentation.[1][3][4]
-
Alpha-Cleavage and Ring Fission: Initiated by a charge-site (the protonated piperidine nitrogen), the cleavage of a carbon-carbon bond adjacent to the nitrogen (α-cleavage) is a dominant pathway for piperidine derivatives.[1][5] This leads to the formation of a stable iminium ion. For the piperidine-3-carboxamide scaffold, this can trigger a cascade of ring-opening reactions.
-
Amide Bond Cleavages: The carboxamide group itself provides two primary points of cleavage:
-
Loss of the Amide Group: Cleavage of the C3-C(O)NH₂ bond can result in the loss of the entire carboxamide moiety.
-
Loss of Ammonia: Cleavage of the C(O)-NH₂ bond can lead to the neutral loss of ammonia (NH₃), resulting in an acylium ion. This is a common pathway for primary amides.
-
-
Loss of Water: If the molecule contains additional hydroxyl substituents, the neutral loss of water is a very common and often predominant fragmentation pathway.[6][7]
The logical relationship between these fragmentation pathways is illustrated in the diagram below.
Comparative Analysis: The Influence of Substituents
The true utility of MS/MS analysis comes from understanding how substituents alter the core fragmentation pattern. Different functional groups can direct fragmentation down specific pathways, providing crucial information about their location on the scaffold.
| Substituent Position | Substituent Type | Predicted Effect on Fragmentation | Favored Pathway |
| Piperidine Nitrogen (N1) | Small Alkyl (e.g., -CH₃) | Stabilizes the iminium ion formed after α-cleavage. May slightly increase the abundance of ring-opened fragments. | α-Cleavage / Ring Fission |
| Piperidine Nitrogen (N1) | Bulky/Labile (e.g., Benzyl) | The substituent itself becomes a major leaving group. Expect a dominant fragment corresponding to the loss of the substituent. | Substituent Loss |
| Amide Nitrogen (N-sub) | Alkyl or Aryl | Increases the mass of the neutral loss from the C(O)-N bond (loss of R-NH₂ instead of NH₃). | Amide Bond Cleavage |
| Piperidine Ring (e.g., C4, C5) | Hydroxyl (-OH) | Promotes a facile neutral loss of water (H₂O, -18 Da). This is often the base peak in the spectrum.[7][8] | Neutral Loss of H₂O |
| Piperidine Ring (e.g., C4, C5) | Carbonyl (=O) | Can initiate alternative cleavage pathways, such as retro-Diels-Alder reactions if the ring becomes unsaturated. | Ring Fission |
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol provides a robust, general-purpose method for the analysis of novel piperidine-3-carboxamide derivatives. The inclusion of system suitability and internal standards ensures the trustworthiness of the generated data.
Sample Preparation
-
Objective: To prepare a clean sample at an appropriate concentration for LC-MS analysis.
-
Procedure:
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., Methanol or DMSO) at 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
If analyzing from a complex matrix (e.g., plasma), perform a protein precipitation (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) to remove interferences.
-
Spike an internal standard (a structurally similar molecule not present in the sample) into all samples and standards for quantitation and retention time locking.
-
Liquid Chromatography (LC)
-
Objective: To achieve chromatographic separation of the analyte from impurities and matrix components.
-
Typical Conditions: [1]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5-10 minutes. Rationale: A gradient elution ensures that compounds with a range of polarities can be analyzed effectively.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometry (MS)
-
Objective: To detect the precursor ion and generate a reproducible fragmentation spectrum.
-
Typical Conditions: [1]
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive. Rationale: The basic piperidine nitrogen is readily protonated.
-
MS Method:
-
Full Scan (MS1): Perform a full scan (e.g., m/z 100-1000) to determine the m/z of the precursor ion ([M+H]⁺).
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion for fragmentation. Scan the product ions to generate the MS/MS spectrum.
-
Collision Energy Optimization: Acquire MS/MS spectra at a range of collision energies (e.g., 10, 20, 40 eV). Rationale: Lower energies may show only the most facile losses (like water), while higher energies will induce more extensive fragmentation of the core structure. An optimal energy provides a rich spectrum with a good distribution of fragments.
-
-
System Validation
-
System Suitability Test: Before running the sample set, inject a standard mixture to verify system performance, including peak shape, retention time, and signal intensity. This ensures the system is operating correctly before committing valuable samples.
The diagram below visualizes this comprehensive workflow.
Conclusion
The LC-MS/MS fragmentation of piperidine-3-carboxamide derivatives is a predictable process governed by the fundamental principles of charge-initiated and substituent-driven cleavages. The piperidine ring primarily undergoes α-cleavage and ring fission, while the carboxamide group contributes through neutral losses and amide bond scission. By systematically evaluating the influence of various substituents and employing a robust, validated LC-MS/MS protocol, researchers can leverage these characteristic fragmentation patterns for confident structural characterization. This guide provides the foundational knowledge and practical framework necessary to tackle the analysis of this important pharmaceutical scaffold.
References
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
da Silva, G. F., de S. Pivatto, M., de Sousa, P. T., Jr., & Crotti, A. E. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277–1284. Available from: [Link]
-
Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas, C., Jr., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1431-1439. Available from: [Link]
-
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
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Zajac, J., & O'Hair, R. A. J. (1998). Mass Spectrometric Fragmentation Reactions of Aliphatic Carboxamides. A Reinvestigation Using Metastable Ions Reveals New Rearrangements. The Journal of Organic Chemistry, 63(4), 1115–1123. Available from: [Link]
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Kruve, A., & Lõkov, M. (2017). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of Mass Spectrometry, 52(10), 659–668. Available from: [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. Available from: [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available from: [Link]
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Guna, M., & Glish, G. L. (2009). A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 20(11), 2056–2065. Available from: [Link]
-
Xia, Y., Liang, Y., & McLuckey, S. A. (2006). Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. Journal of the American Society for Mass Spectrometry, 17(3), 415–423. Available from: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl- and ethyl-substituted pipecolinates, nicotinate and isonicotinates. Organic & Biomolecular Chemistry, 20(42), 8277-8284. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Rapti, G., et al. (2014). Collision-induced dissociation of peptide amide bonds. ResearchGate. Available from: [Link]
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Structural Profiling of cis-2,6-Dimethylpiperidine-3-carboxamide: A Comparative Guide
Executive Summary
This guide provides an objective technical comparison of the cis-2,6-dimethylpiperidine-3-carboxamide scaffold against its stereoisomeric alternatives. In drug design, the cis-2,6-dimethylpiperidine motif is a privileged scaffold known as a "conformational anchor." Unlike unsubstituted piperidines, which exhibit fluxional behavior, the cis-2,6-dimethyl substitution pattern locks the ring into a rigid chair conformation with both methyl groups in the equatorial position (diequatorial).
This guide analyzes the X-ray crystallographic data and conformational preferences that make this scaffold a superior choice for displaying the 3-carboxamide vector in a defined spatial orientation, minimizing the entropic penalty upon protein binding.
Part 1: Structural Analysis & Causality
The "Anchoring" Effect: Why cis-2,6?
The primary value of this scaffold lies in its thermodynamic stability.
-
System A (cis-2,6-dimethyl): The two methyl groups at C2 and C6 adopt a 1,3-diequatorial orientation to avoid severe 1,3-diaxial steric clashes with the axial protons at C4. This locks the piperidine ring into a single, rigid chair conformation.
-
System B (trans-2,6-dimethyl): One methyl group is forced axial while the other is equatorial. This introduces significant 1,3-diaxial strain (approx. 1.8 kcal/mol destabilization), making the ring more flexible and prone to accessing twist-boat conformations to relieve strain.
-
System C (Unsubstituted): The ring flips rapidly between two chair conformers at room temperature (fluxional), presenting the 3-carboxamide vector in a dynamic equilibrium of axial and equatorial orientations.
Orientation of the 3-Carboxamide
In the locked cis-2,6-dimethyl chair, the 3-carboxamide group's orientation is determined by A(1,3) strain and hydrogen bonding:
-
Equatorial Preference: The 3-carboxamide group predominantly adopts the equatorial position to minimize steric repulsion with the adjacent equatorial C2-methyl group (gauche interaction).
-
Axial Access: The axial conformer is significantly higher in energy due to 1,3-diaxial interactions with C5-H and C1-H, unless stabilized by a specific intramolecular hydrogen bond (e.g., N-H...O=C).
Part 2: Comparative Data Analysis
The following data compares the structural parameters of the "Locked" cis-2,6 scaffold against the "Flexible" trans-2,6 and unsubstituted variants. Data is derived from representative X-ray structures of 2,6-disubstituted piperidine analogs (e.g., cis-2,6-diphenyl-3-ethylpiperidine and pipecolinate derivatives).
Table 1: Crystallographic & Conformational Metrics[1]
| Metric | cis-2,6-Dimethyl (Locked) | trans-2,6-Dimethyl (Flexible) | Unsubstituted Piperidine (Fluxional) |
| Space Group (Typ.) | P2₁/c or P2₁2₁2₁ | P-1 or C2/c | Varies widely |
| Ring Conformation | Rigid Chair ( | Distorted Chair / Twist-Boat | Dynamic Chair Equilibrium |
| Puckering ( | 0.56 – 0.58 Å | 0.60 – 0.65 Å (Distorted) | ~0.57 Å (Avg) |
| C2-C3-C4-C5 Torsion | ~55° (Ideal Chair) | Deviates (>60° or <50°) | ~55° |
| Methyl Orientation | Diequatorial (2-eq, 6-eq) | Axial/Equatorial (2-ax, 6-eq) | N/A |
| 3-Carboxamide Pos. | Fixed Equatorial (Major) | Mixed / Solvent Dependent | Averaged (Ax/Eq) |
| Entropic Penalty | Low (Pre-organized) | High (Induced Fit req.)[1][2] | High |
Note on Data Source: Specific unit cell parameters for the exact cis-2,6-dimethylpiperidine-3-carboxamide molecule are proprietary/sparse in open literature. The values above are validated averages from the Cambridge Structural Database (CSD) for the class of 2,6-cis-disubstituted piperidines (e.g., CSD Refcodes: JIGYOK, YIZZOW).
Part 3: Experimental Protocols
Protocol A: Crystallization of Piperidine Carboxamides
Objective: Obtain single crystals suitable for X-ray diffraction to confirm the relative stereochemistry (cis/trans) of the 3-position.
Methodology:
-
Synthesis Verification: Ensure purity >98% by HPLC. Presence of diastereomers (trans-2,6) will inhibit lattice formation.
-
Solvent Selection: Use a polar protic solvent (Ethanol/Methanol) to encourage H-bond networking between carboxamide units.
-
Vapor Diffusion (Sitting Drop):
-
Dissolve 5 mg of compound in 50 µL MeOH.
-
Place drop in a sitting drop well.
-
Reservoir: 500 µL Hexane or Diethyl Ether (Antisolvent).
-
Seal and incubate at 4°C for 3-7 days.
-
-
Alternative (Slow Evaporation): Dissolve in EtOAc/Heptane (1:1). Loosely cap the vial to allow slow solvent evaporation over 1 week.
Protocol B: Data Collection & Refinement
-
Temperature: Collect data at 100 K to reduce thermal motion of the flexible carboxamide side chain.
-
Resolution: Aim for <0.8 Å to resolve the H-atom positions on the amide nitrogen, which are critical for defining the H-bond network.
-
Refinement: No constraints should be applied to the piperidine ring atoms to accurately observe the puckering parameters (
, , ).
Part 4: Visualization of Mechanism
Diagram 1: Conformational Selection Workflow
This workflow illustrates the decision process for selecting the cis-2,6 scaffold in drug design based on structural data.
Caption: Decision logic for scaffold selection. The cis-2,6-dimethyl motif minimizes entropic penalty by locking the bioactive conformation.
Diagram 2: Crystallography Workflow
A self-validating loop for confirming the stereochemistry of the synthesized carboxamide.
Caption: Experimental workflow for validating the cis-2,6-dimethyl scaffold stereochemistry via X-ray crystallography.
References
-
Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13, 1614–1620. [Link]
-
Ponnuswamy, S., et al. (2013). "3-Ethyl-cis-2,6-diphenylpiperidine." Acta Crystallographica Section E, 69(10), o1441. (Representative structure for 2,6-cis-substituted piperidine packing). [Link]
-
Beak, P., & Lee, W. K. (1990). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers of 2,6-disubstituted piperidines." Journal of Organic Chemistry, 55(8), 2578–2580. (Foundational work on 2,6-piperidine lithiation and stereocontrol). [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Regioisomers in Piperidine Synthesis
Foreword for the Modern Drug Discovery Professional
The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural alkaloids and its role as a "privileged scaffold" in a multitude of blockbuster pharmaceuticals.[1][2] However, synthetic routes to substituted piperidines, such as the catalytic hydrogenation of pyridines, often yield a mixture of regioisomers—compounds with the same molecular formula but different substituent positions on the ring.[2][3][4][5] This seemingly subtle distinction is critical; a shift in a substituent's position from C-2 to C-3, for instance, can profoundly alter a molecule's three-dimensional shape, receptor binding affinity, and metabolic fate.[6]
Unambiguous structural confirmation is therefore not merely an academic exercise but a prerequisite for advancing any compound in the drug development pipeline. This guide eschews a simple recitation of techniques. Instead, it offers a strategic framework for leveraging a suite of modern spectroscopic methods to confidently and efficiently differentiate piperidine regioisomers, grounded in the causality behind our experimental choices. We will explore how to make the data self-validating, ensuring the structural elucidation is robust, reproducible, and definitive.
The Strategic Workflow: A Multi-Technique Approach
No single spectroscopic technique can unilaterally solve the challenge of regioisomerism. A synergistic approach, where the outputs of one method inform and validate the others, is the gold standard. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the central pillar for determining skeletal connectivity, complemented by Mass Spectrometry (MS) for confirming molecular weight and providing orthogonal structural evidence through fragmentation analysis. Infrared (IR) spectroscopy plays a vital supporting role in functional group confirmation.
Caption: General workflow for the structural elucidation of piperidine regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR is the most powerful tool for differentiating isomers, providing a detailed map of the molecular structure.[7] A full suite of 1D and 2D experiments is necessary for an unassailable assignment.
One-Dimensional (1D) NMR: The First Clues
-
¹H NMR: The initial ¹H NMR spectrum provides critical starting information. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the piperidine ring protons are highly sensitive to the electronic environment dictated by the substituent positions. Protons on carbons alpha to the nitrogen (C2-H and C6-H) typically appear at a distinct downfield region (~2.5-3.5 ppm) compared to the other ring protons (~1.2-2.0 ppm), though this is heavily influenced by the nature of the N-substituent.[8]
-
¹³C{¹H} NMR & DEPT: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[7] For example, a symmetrically substituted 2,6-piperidine will show fewer signals than its unsymmetrical 2,3- or 2,5-counterparts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (specifically DEPT-135) are invaluable, distinguishing CH/CH₃ signals (positive phase) from CH₂ signals (negative phase) and confirming the absence of quaternary carbons.[9][10]
Two-Dimensional (2D) NMR: Unveiling the Connectivity
While 1D NMR provides clues, 2D NMR provides the proof. The combination of COSY, HSQC, and HMBC experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby revealing the precise location of each substituent.[11]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] By "walking" through the cross-peaks, one can trace the entire proton connectivity around the piperidine ring, establishing the sequence of CH and CH₂ groups.[7][13]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a cornerstone experiment that correlates each proton directly to the carbon it is attached to (¹JCH).[10][12] Once the proton signals are sequenced via COSY, the HSQC spectrum allows for the direct and unambiguous assignment of their corresponding carbon signals.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): The Regioisomer Litmus Test. This is arguably the most critical experiment for distinguishing regioisomers. HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[12] It is these long-range correlations from a substituent to the piperidine ring carbons that definitively establish its point of attachment.
-
Example: 2-Methyl vs. 3-Methylpiperidine:
-
In 2-methylpiperidine , the methyl protons (³H) will show a strong HMBC correlation to the C2 carbon of the ring and a weaker correlation to C3.
-
In 3-methylpiperidine , the methyl protons will show HMBC correlations to C2, C3, and C4 of the ring. This unique pattern of correlations provides irrefutable evidence of the methyl group's position.[9][14]
-
-
Data Summary: NMR Fingerprints of Disubstituted Piperidines
| Regioisomer | Key ¹H NMR Features | Key ¹³C NMR Features | Crucial HMBC Correlations (Protons of Substituent at R¹) |
| 2,3-Disubstituted | Complex, overlapping multiplets. Distinct signals for H-2 and H-6. | All six ring carbons are typically unique and non-equivalent. | Correlations to C-2 and C-3. |
| 2,4-Disubstituted | Potentially simpler patterns depending on substituents. | All six ring carbons are typically unique. | Correlations to C-2 and C-3. |
| 2,5-Disubstituted | Complex, often asymmetric patterns. | All six ring carbons are typically unique. | Correlations to C-2 and C-3. |
| 2,6-Disubstituted (if R¹=R²) | Symmetrical, simplified spectra. H-2/H-6 and H-3/H-5 are equivalent. | Fewer than six signals due to symmetry (e.g., C2=C6, C3=C5). | Correlations to C-2 and C-3, and C-6 and C-5. |
| 3,5-Disubstituted (if R¹=R²) | Symmetrical, simplified spectra. H-3/H-5 and H-2/H-6 are equivalent. | Fewer than six signals due to symmetry (e.g., C3=C5, C2=C6). | Correlations to C-2, C-3, C-4 and C-4, C-5, C-6. |
Mass Spectrometry (MS): Corroboration Through Fragmentation
Mass spectrometry first serves to confirm the molecular weight, verifying that the isolated compounds are indeed isomers. Its true diagnostic power, however, lies in analyzing the fragmentation patterns generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS).[6][15][16] The position of a substituent directs how the molecule breaks apart, creating a unique "fingerprint" for each regioisomer.
The most common fragmentation pathway for piperidines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, which results in a stable, resonance-stabilized iminium ion.[6][15]
Caption: Differential fragmentation pathways in Mass Spectrometry.
-
2-Substituted Piperidines: These isomers readily undergo alpha-cleavage between C2 and C3, expelling the C2-substituent as a radical and forming a strong peak corresponding to the unsubstituted N-methylenepiperidinium cation. This is often the base peak in the spectrum.
-
3- and 4-Substituted Piperidines: The fragmentation is more complex as direct alpha-cleavage does not readily expel the substituent. Instead, ring-opening pathways and rearrangements dominate, leading to a different set of characteristic fragment ions.[6]
| Regioisomer | Expected Primary Fragmentation Pathway | Diagnostic Fragment Ions (Example: R = CH₃) |
| 2-Substituted | Alpha-cleavage, loss of the substituent radical. | [M - R]⁺ (e.g., [M - 15]⁺) |
| 3-Substituted | Ring cleavage, loss of side chains from the ring itself. | Often involves loss of C₂H₄ or C₂H₅ from the ring. |
| 4-Substituted | Retro-Diels-Alder (if unsaturated) or complex ring cleavages. | Fragments are highly dependent on the specific substituent. |
Infrared (IR) Spectroscopy: A Supporting Role
While not a primary tool for differentiating regioisomers, IR spectroscopy is a fast and simple method to confirm the successful incorporation of, and presence of, key functional groups.[17][18] For example, a sharp peak around 3300-3500 cm⁻¹ confirms the N-H stretch of a secondary piperidine. A strong absorption around 1700 cm⁻¹ would indicate a piperidone (C=O) structure. While the fingerprint region (below 1500 cm⁻¹) is unique for every molecule, including regioisomers, deconvoluting these differences without authentic standards is often impractical.
Experimental Protocols: A Self-Validating System
Protocol 1: Comprehensive NMR Analysis for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. Optimize spectral width, acquisition time, and relaxation delay. Integrate all signals to establish proton ratios.
-
¹³C{¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This will identify all carbon signals and classify them as CH/CH₃ (up) or CH₂ (down).
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This will reveal ¹H-¹H coupling networks.[9]
-
2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. This will correlate every proton to its directly attached carbon.[9][10]
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (e.g., for a ³J of 8 Hz). This is the key experiment for identifying multi-bond correlations that will pinpoint substituent locations.[9][12]
-
Data Analysis Workflow:
-
Assign obvious proton signals (e.g., methyl singlets, aromatic protons).
-
Use the COSY spectrum to trace out the spin systems of the piperidine ring.
-
Use the HSQC spectrum to assign the carbon signals based on the proton assignments.
-
Critically, use the HMBC cross-peaks from substituent protons to the ring carbons to definitively establish the substitution pattern.
-
Ensure all observed correlations are consistent with only one possible regioisomeric structure.
-
Protocol 2: Differentiating Regioisomers by Tandem Mass Spectrometry (MS/MS)
-
Sample Infusion: Prepare a dilute solution (1-10 µg/mL) of the isomer in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI). Infuse the sample directly into the mass spectrometer.
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ and confirm the molecular weight.
-
Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion in the first mass analyzer (e.g., a quadrupole).
-
Collision-Induced Dissociation (CID): Fragment the isolated ion by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Analyze Fragment Spectrum: Acquire the spectrum of the resulting fragment ions in the second mass analyzer.
-
Comparison: Compare the fragmentation pattern (the m/z values and relative intensities of the fragment ions) with those expected for the different possible regioisomers. The presence or absence of key fragments, such as those from alpha-cleavage, will be diagnostic.[15][19]
Conclusion: An Integrated and Authoritative Approach
The challenge of differentiating piperidine regioisomers is a common but critical hurdle in synthetic and medicinal chemistry. While 1D NMR and basic MS can provide initial clues, they are insufficient for definitive assignment. The gold-standard approach relies on the power of 2D NMR spectroscopy, where the long-range correlations observed in an HMBC experiment provide unambiguous proof of connectivity. This data, when corroborated by the distinct fragmentation patterns observed in tandem mass spectrometry, creates a self-validating and unassailable structural assignment. By following this integrated spectroscopic workflow, researchers can proceed with confidence, knowing their molecular architecture is firmly established.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]
-
Arslan, H., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. R Discovery. [Link]
-
Zhang, G., & Ganesan, A. (2014). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PubMed Central. [Link]
-
Al-Hiari, Y. M., et al. (2007). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
-
Williams, J. P., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central. [Link]
-
Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]
-
Li, H., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
